molecular formula C17H13ClN4 B1672834 (Z)-JIB-04 CAS No. 199596-24-2

(Z)-JIB-04

货号: B1672834
CAS 编号: 199596-24-2
分子量: 308.8 g/mol
InChI 键: YHHFKWKMXWRVTJ-XLNRJJMWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

JIB-04 Z-isomer, also known as NSC 693627, is an isomer of JIB-04. JIB-04 is a Jumonji histone demethylase inhibitor. JIB-04 selectively blocks cancer cell growth in vitro and diminishes tumor growth in H358 and A549 mouse xenograft models in vivo. JIB-04 can prolong survival in a mouse model of breast cancer.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-chloro-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHFKWKMXWRVTJ-XLNRJJMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Z)-JIB-04: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-JIB-04, also known by its NSC number 693627, is the geometric isomer of the pan-selective Jumonji histone demethylase inhibitor, JIB-04.[1][2][3] In the realm of epigenetic research, this compound is predominantly utilized as a negative control due to its demonstrated inactivity in epigenetic analyses, in stark contrast to its biologically active (E)-isomer.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and appropriate experimental usage of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a pyridine (B92270) hydrazone with the chemical name (Z)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine. The defining feature of its structure is the Z configuration around the C=N double bond, which is believed to be responsible for its lack of inhibitory activity against Jumonji domain-containing histone demethylases (JHDMs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and research articles.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₃ClN₄
Molecular Weight 308.77 g/mol
CAS Number 199596-24-2
Appearance Solid powder, reported as light yellow to yellow
Purity Typically ≥97%
Solubility DMSO: 6 mg/mL (requires sonication) Water: Insoluble Ethanol: Insoluble
Storage (Powder) Long-term: -20°C (for years) Short-term: 0-4°C (for days to weeks)
Storage (Solutions) -80°C: up to 2 years -20°C: up to 1 year

Biological Inactivity and Mechanism of Isomer-Specific Action

This compound is consistently reported to be inactive as an inhibitor of Jumonji histone demethylases. The active form, (E)-JIB-04, exerts a pan-selective inhibitory effect on JHDMs, which are α-ketoglutarate-dependent dioxygenases that play a crucial role in reversing histone lysine (B10760008) methylation. This inhibition leads to alterations in gene expression and has been shown to selectively block cancer cell growth.

The isomer-specific activity is attributed to the spatial arrangement of the molecule. Molecular modeling studies suggest that the E-isomer can adopt a conformation that allows for critical interactions within the active site of the JHDM enzyme, thereby inhibiting its function. In contrast, the Z-isomer's configuration likely prevents these necessary interactions, rendering it incapable of inhibiting the enzyme.

The following diagram illustrates the differential activity of the JIB-04 isomers on the histone demethylation pathway.

cluster_isomers JIB-04 Isomers cluster_enzyme Enzymatic Reaction E_JIB (E)-JIB-04 JHDM Jumonji Histone Demethylase (JHDM) E_JIB->JHDM Inhibition Z_JIB This compound H3K_demethyl Demethylated Histone (e.g., H3K9me2) JHDM->H3K_demethyl Product H3K_methyl Methylated Histone (e.g., H3K9me3) H3K_methyl->JHDM Substrate

Fig. 1: Isomer-specific inhibition of JHDMs by JIB-04.

Experimental Protocols and Usage

Given its biological inactivity, this compound serves as an essential negative control in experiments investigating the effects of its active (E)-isomer. Its use helps to ensure that any observed biological effects are due to the specific inhibition of JHDMs by (E)-JIB-04 and not from off-target effects or the general chemical scaffold.

Preparation of Stock Solutions

Due to its poor solubility in aqueous solutions, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.

Protocol for a 10 mM this compound Stock Solution in DMSO:

  • Weighing: Accurately weigh out a desired amount of this compound powder (purity >97%). For example, to prepare 1 mL of a 10 mM solution, weigh 3.088 mg.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO. Using the previous example, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution, as recommended by some suppliers.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Use in Cell-Based Assays

In cell-based assays, this compound is used at the same concentrations as the active (E)-isomer to provide a direct comparison.

Representative Experimental Workflow:

The following diagram outlines a typical workflow for comparing the effects of (E)-JIB-04 and this compound in a cell-based assay, such as a cell viability or gene expression study.

start Plate cells and allow to adhere prep_compounds Prepare working solutions of (E)-JIB-04, this compound, and Vehicle (DMSO) start->prep_compounds treatment Treat cells with compounds for a specified duration (e.g., 24-72 hours) prep_compounds->treatment analysis Perform downstream analysis (e.g., Cell Viability Assay, qRT-PCR, Western Blot) treatment->analysis end Compare results between treatments analysis->end

Fig. 2: Workflow for comparative cell-based assays.

Example Experimental Concentrations:

  • Gene Expression Analysis: In studies examining changes in gene expression, H358 non-small cell lung cancer cells were treated with 500 nM of (E)- or this compound for 24 hours.

  • In Vitro Demethylase Assay: For direct measurement of histone demethylation, 2 µM of each isomer was used.

In Vivo Studies

While this compound is not expected to have in vivo efficacy due to its inactivity, it can be used in pilot studies to assess any non-specific toxicity of the chemical scaffold. The formulation for in vivo use of the active (E)-isomer typically involves a vehicle of DMSO, PEG300, Tween 80, and saline. A similar vehicle would be appropriate for this compound.

Conclusion

This compound is an indispensable tool for researchers studying the biological roles of Jumonji histone demethylases. Its confirmed inactivity makes it the ideal negative control for experiments involving its active counterpart, (E)-JIB-04, allowing for the confident attribution of observed biological phenomena to the specific inhibition of JHDMs. Proper understanding and utilization of this compound are crucial for rigorous and reproducible research in the field of epigenetics and drug discovery.

References

An In-depth Technical Guide to the Synthesis and Purification of (Z)-JIB-04

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (Z)-JIB-04, an isomer of the pan-selective Jumonji histone demethylase inhibitor, JIB-04. While the (E)-isomer of JIB-04 is known for its biological activity, the (Z)-isomer serves as an important inactive control in research settings. This document outlines a plausible synthetic route, detailed experimental protocols, and methods for purification and characterization, compiled from available chemical literature and tailored for a professional audience in drug development and chemical research.

Overview of this compound

This compound, with the chemical name (Z)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine, is the geometric isomer of the active histone demethylase inhibitor, (E)-JIB-04. Its molecular formula is C₁₇H₁₃ClN₄, and it has a molecular weight of 308.77 g/mol . The (Z)-isomer is considered biologically inactive in epigenetic analysis and is primarily used as a negative control in studies investigating the effects of the (E)-isomer.

PropertyValue
IUPAC Name (Z)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine
Molecular Formula C₁₇H₁₃ClN₄
Molecular Weight 308.77 g/mol
CAS Number 199596-24-2
Appearance Light yellow solid[1]
Purity ≥98% (Commercially available)[1]

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the key precursor, 5-chloro-2-hydrazinylpyridine (B1314625), from 2,5-dichloropyridine (B42133). The second step is a condensation reaction between this precursor and 2-benzoylpyridine (B47108) to form the hydrazone, which can exist as a mixture of (E) and (Z) isomers. Subsequent purification is then required to isolate the desired (Z)-isomer.

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Condensation and Isomerization cluster_step3 Step 3: Purification 2,5-Dichloropyridine 2,5-Dichloropyridine 5-Chloro-2-hydrazinylpyridine 5-Chloro-2-hydrazinylpyridine 2,5-Dichloropyridine->5-Chloro-2-hydrazinylpyridine Hydrazine (B178648) hydrate (B1144303), Heat Hydrazine hydrate Hydrazine hydrate JIB-04 (E/Z mixture) JIB-04 (E/Z mixture) 5-Chloro-2-hydrazinylpyridine->JIB-04 (E/Z mixture) 2-Benzoylpyridine, Acid catalyst 2-Benzoylpyridine 2-Benzoylpyridine This compound This compound JIB-04 (E/Z mixture)->this compound Chromatography / Crystallization

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established chemical principles for the synthesis of similar pyridine (B92270) hydrazone derivatives and should be performed by qualified chemists in a controlled laboratory setting.

Synthesis of 5-chloro-2-hydrazinylpyridine

This procedure is adapted from methods for the synthesis of substituted hydrazinylpyridines.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloropyridine (1 equivalent) in butan-1-ol.

  • Add hydrazine hydrate (1.5 to 1.8 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-115°C) and maintain for 10-30 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid precipitate by filtration and wash with water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.

  • Dry the purified product under vacuum to yield 5-chloro-2-hydrazinylpyridine.

Synthesis of this compound

This condensation reaction will likely produce a mixture of (E) and (Z) isomers. The ratio of isomers can be influenced by reaction conditions.

Materials:

  • 5-chloro-2-hydrazinylpyridine

  • 2-Benzoylpyridine

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 5-chloro-2-hydrazinylpyridine (1 equivalent) in ethanol.

  • Add 2-benzoylpyridine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., a few drops).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • The resulting solid is a mixture of (E)- and this compound.

Purification of this compound

The separation of the (Z)-isomer from the (E)-isomer is a critical step. This can be achieved through chromatographic methods or fractional crystallization.

Column Chromatography

Materials:

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude (E/Z)-JIB-04 mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane. The polarity of the solvent system should be gradually increased.

  • Collect fractions and analyze them by TLC to identify the fractions containing the (Z)-isomer. Typically, the less polar isomer will elute first.

  • Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Fractional Crystallization

This method relies on the differential solubility of the isomers in a particular solvent system.

Procedure:

  • Dissolve the crude (E/Z)-JIB-04 mixture in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Allow the solution to cool slowly to room temperature.

  • If crystals form, they may be enriched in one of the isomers. The crystals can be collected by filtration.

  • The mother liquor can be concentrated and cooled further to obtain subsequent crops of crystals.

  • The purity of each crop of crystals should be assessed by HPLC or NMR to determine the isomeric ratio.

  • This process may need to be repeated several times to achieve the desired purity of the (Z)-isomer.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyridine and phenyl rings, as well as the hydrazone proton. The chemical shifts of these protons will differ from those of the (E)-isomer due to the different spatial arrangement of the substituents around the C=N double bond.
¹³C NMR The carbon NMR spectrum will display the expected number of signals corresponding to the carbon atoms in the molecule. The chemical shifts of the carbon atoms, particularly those near the C=N bond, will be distinct for the (Z)-isomer.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 308.08 for [M]+ and 309.08 for [M+H]+), confirming the elemental composition.
HPLC High-performance liquid chromatography can be used to determine the purity of the final product and to distinguish it from the (E)-isomer, as they will have different retention times. A purity of ≥98% is expected for the final product.

Signaling Pathways Modulated by JIB-04 (E-isomer)

While this compound is considered the inactive isomer, understanding the biological context of its active counterpart, (E)-JIB-04, is crucial for its application as a negative control. (E)-JIB-04 is a pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. By inhibiting these enzymes, it leads to alterations in histone methylation status and consequently affects gene expression. One of the key pathways modulated by (E)-JIB-04 is the PI3K-Akt signaling pathway, which is often dysregulated in cancer.

Signaling_Pathway (E)-JIB-04 (E)-JIB-04 JmjC Demethylases JmjC Demethylases (E)-JIB-04->JmjC Demethylases inhibits Histone Methylation Histone Methylation JmjC Demethylases->Histone Methylation regulates Gene Expression Gene Expression Histone Methylation->Gene Expression controls PI3K/Akt Pathway PI3K/Akt Pathway Gene Expression->PI3K/Akt Pathway modulates Cell Growth & Proliferation Cell Growth & Proliferation PI3K/Akt Pathway->Cell Growth & Proliferation promotes Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis inhibits

Caption: Simplified signaling pathway affected by (E)-JIB-04.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The successful execution of these protocols requires a strong foundation in synthetic organic chemistry and purification techniques. The availability of pure this compound is essential for rigorous biological studies to validate the specific effects of its active (E)-isomer, thereby contributing to the advancement of research in epigenetics and drug discovery. Researchers should always adhere to safety protocols and use appropriate analytical methods to ensure the quality of the synthesized compound.

References

(Z)-JIB-04: A Technical Guide to Its Mechanism of Inaction as a Negative Control for Histone Demethylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of (Z)-JIB-04, focusing on its core function as an inactive stereoisomer of the potent pan-Jumonji C (JmjC) domain-containing histone demethylase (KDM) inhibitor, (E)-JIB-04. The primary utility of this compound in a research context is to serve as a specific negative control, enabling scientists to differentiate the on-target epigenetic effects of the active (E)-isomer from any potential off-target or non-specific chemical effects.

Core Concept: Stereoisomer-Specific Activity of JIB-04

JIB-04 is a pyridine (B92270) hydrazone compound that exists as two geometric isomers: (E)-JIB-04 and this compound. The pharmacological activity as a JmjC histone demethylase inhibitor resides almost exclusively in the (E)-isomer.[1] The (Z)-isomer is considered the inactive counterpart and is crucial for validating that the cellular and anti-cancer effects observed with the parent compound are a direct result of JmjC enzyme inhibition.[1][2] This isomer-specific activity is a key feature of JIB-04's molecular profile.[1]

Mechanism of Action of the Active Isomer, (E)-JIB-04

To understand the inaction of the (Z)-isomer, it is essential to first detail the mechanism of the active (E)-isomer.

(E)-JIB-04 is a pan-inhibitor of the JmjC family of histone lysine (B10760008) demethylases (KDMs). [3] These enzymes are non-heme iron(II) and α-ketoglutarate-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from lysine residues on histone tails.

Unlike many other KDM inhibitors that act as competitive inhibitors of the cofactor α-ketoglutarate, (E)-JIB-04 exhibits a different mechanism. Mechanistic studies, including X-ray crystallography and molecular docking, suggest that (E)-JIB-04 functions by disrupting the binding of molecular oxygen (O2) , another critical substrate for the demethylation reaction, within the enzyme's active site. This novel mode of action prevents the catalytic cycle from proceeding, leading to the accumulation of histone methylation marks.

The inhibition of KDMs by (E)-JIB-04 results in global and gene-specific increases in histone methylation, particularly affecting marks like H3K4me3, H3K9me3, and H3K27me3. This epigenetic reprogramming leads to widespread changes in the expression of genes involved in critical cellular processes.

cluster_0 JmjC Demethylase Catalytic Cycle cluster_1 Inhibition by (E)-JIB-04 cluster_2 Role of this compound KDM JmjC KDM Enzyme (e.g., KDM4A) Product Demethylated Histone + Formaldehyde (B43269) + Succinate + CO2 KDM->Product Catalysis Fe Fe(II) Fe->KDM aKG α-Ketoglutarate aKG->KDM O2 O2 O2->KDM Histone Methylated Histone (e.g., H3K9me3) Histone->KDM E_JIB04 (E)-JIB-04 (Active Isomer) KDM_inhibited JmjC KDM Enzyme E_JIB04->KDM_inhibited Binds to Active Site Blocked_O2 O2 Binding Disrupted No_Catalysis Catalysis Blocked Blocked_O2->No_Catalysis KDM_inhibited->Blocked_O2 Z_JIB04 This compound (Inactive Isomer) KDM_normal JmjC KDM Enzyme Z_JIB04->KDM_normal Does not effectively bind or inhibit No_Inhibition No Significant Inhibition Normal_Cycle Normal Catalytic Cycle Proceeds KDM_normal->Normal_Cycle

Caption: Comparative mechanism of JmjC KDM inhibition by JIB-04 isomers.

Key Signaling Pathways Modulated by (E)-JIB-04

The epigenetic alterations induced by the active (E)-isomer of JIB-04 impact multiple oncogenic signaling pathways. The inaction of the (Z)-isomer means it does not significantly perturb these pathways, reinforcing its role as a negative control.

  • PI3K/Akt Signaling: In hepatocellular carcinoma and vascular smooth muscle cells, (E)-JIB-04 has been shown to downregulate the PI3K/Akt signaling pathway. This leads to reduced cell proliferation and cell cycle arrest. The mechanism can involve the KDM6B-dependent regulation of AKT2 expression.

  • Wnt/β-catenin Signaling: (E)-JIB-04 selectively targets colorectal cancer stem cells by inhibiting the Wnt/β-catenin signaling pathway, which is crucial for their maintenance and proliferation.

  • FOXO Signaling: The inhibition of the PI3K/Akt pathway by (E)-JIB-04 can lead to the activation of FOXO transcription factors (e.g., FOXO3a), promoting the expression of cell cycle inhibitors like p21 and contributing to G1/S cell cycle arrest.

  • MAPK Signaling: Studies have also implicated (E)-JIB-04 in the modulation of the MAPK signaling pathway.

JIB04 (E)-JIB-04 JmjC JmjC KDMs (e.g., KDM6B) JIB04->JmjC Inhibits Histone Increased Histone Methylation (e.g., H3K27me3) JmjC->Histone Leads to AKT AKT Histone->AKT Reduces AKT2 Expression PI3K PI3K FOXO3a FOXO3a AKT->FOXO3a Inhibits p21 p21 FOXO3a->p21 Activates RB RB p21->RB Inhibits Phosphorylation E2F E2F RB->E2F Inhibits CellCycle G1/S Arrest E2F->CellCycle Regulates Z_JIB04 This compound (Inactive Control) Z_JIB04->JmjC No Inhibition

Caption: Downstream PI3K/Akt pathway inhibition by (E)-JIB-04.

Quantitative Data Summary

The following tables summarize the inhibitory activity of the active (E)-JIB-04 isomer. The (Z)-isomer shows negligible activity in these assays.

Table 1: In Vitro Inhibitory Activity of (E)-JIB-04 against JmjC Demethylases

Target Enzyme IC50 (nM) Histone Mark(s)
JARID1A (KDM5A) 230 H3K4me2/3
JMJD2E (KDM4E) 340 H3K9me3/H3K36me3
JMJD2A (KDM4A) 445 H3K9me3/H3K36me3
JMJD2B (KDM4B) 435 H3K9me3/H3K36me3
JMJD2C (KDM4C) 1100 H3K9me3/H3K36me3
JMJD2D (KDM4D) 290 H3K9me3/H3K36me3
JMJD3 (KDM6B) 855 H3K27me2/3

(Data sourced from multiple studies)

Table 2: Growth Inhibitory Activity (IC50) of (E)-JIB-04 in Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
TC32 Ewing Sarcoma 0.13
SK-ES-1 Ewing Sarcoma ~1.0
A673 Ewing Sarcoma ~2.0
H358 Non-small Cell Lung ~0.01-0.5
A549 Non-small Cell Lung Not specified

(Data sourced from Parrish et al., 2018 and other sources)

Experimental Protocols

The use of this compound as a negative control is integral to the following experimental protocols designed to validate the on-target effects of (E)-JIB-04.

5.1 In Vitro Histone Demethylase Activity Assay

  • Objective: To measure the direct inhibitory effect of JIB-04 isomers on recombinant JmjC KDM activity.

  • Methodology:

    • Recombinant JmjC enzymes (e.g., JMJD2E) are incubated with a specific methylated histone peptide substrate (e.g., H3K9me3).

    • Cofactors required for the reaction (Fe(II), α-ketoglutarate, ascorbate) are added to the reaction buffer.

    • Parallel reactions are set up with DMSO (vehicle control), varying concentrations of (E)-JIB-04, and an equimolar high concentration of this compound.

    • The reaction proceeds for a set time (e.g., 30-120 minutes) at 37°C.

    • The reaction is stopped, and the product (demethylated peptide or formaldehyde) is quantified. This can be done via various methods:

      • ELISA: Using an antibody specific to the demethylated product (e.g., H3K9me2).

      • Formaldehyde Detection: Coupling formaldehyde release to a detectable signal (e.g., NADH production).

      • Western Blot: Detecting the change in methylation state of the histone substrate.

  • Expected Outcome: (E)-JIB-04 shows dose-dependent inhibition of enzyme activity, while this compound shows little to no inhibition.

5.2 Cell Viability Assay (MTT or CCK-8)

  • Objective: To determine the effect of JIB-04 isomers on the proliferation and viability of cancer cells versus normal cells.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of (E)-JIB-04, a single high concentration of this compound, and a vehicle control (DMSO).

    • After a specified incubation period (e.g., 48-72 hours), a viability reagent (e.g., MTT or CCK-8) is added to each well.

    • The reagent is converted by metabolically active cells into a colored product.

    • The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.

  • Expected Outcome: (E)-JIB-04 reduces cell viability in a dose-dependent manner in sensitive cancer cell lines, while this compound has a minimal effect.

5.3 Western Blotting for Histone Marks and Signaling Proteins

  • Objective: To assess the impact of JIB-04 isomers on global histone methylation levels and key signaling proteins within the cell.

  • Methodology:

    • Cells are treated with vehicle, (E)-JIB-04, and this compound for a defined period (e.g., 24-36 hours).

    • For histone analysis, histones are acid-extracted from the cell nuclei. For total protein analysis, whole-cell lysates are prepared.

    • Protein concentration is quantified, and equal amounts are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for histone marks (e.g., H3K27me3, H3K9me3), signaling proteins (e.g., p-AKT, total AKT), or cell cycle regulators (e.g., CDKN1A/p21).

    • A loading control antibody (e.g., total Histone H3, α-tubulin) is used to ensure equal protein loading.

    • An appropriate HRP-conjugated secondary antibody is used, and the signal is detected via chemiluminescence.

  • Expected Outcome: Treatment with (E)-JIB-04, but not this compound, leads to an increase in specific histone methylation marks and alters the levels or phosphorylation status of target signaling proteins.

cluster_assays Downstream Assays start Seed Cells in Culture Plates treatment Treat with Controls and Compounds start->treatment vehicle Vehicle (DMSO) treatment->vehicle Z_JIB04 This compound (Inactive Control) treatment->Z_JIB04 E_JIB04 (E)-JIB-04 (Active Compound) treatment->E_JIB04 incubation Incubate (e.g., 36 hours) harvest Harvest Cells for Analysis incubation->harvest viability Cell Viability (MTT/CCK-8) harvest->viability western Western Blot (Histones, p-AKT) harvest->western facs Cell Cycle Analysis (FACS) harvest->facs

Caption: A standard experimental workflow comparing JIB-04 isomers.

Conclusion

The mechanism of inaction of this compound is fundamental to its role as a high-fidelity negative control. While the active (E)-isomer engages with the active site of JmjC histone demethylases to block their catalytic activity, alter the epigenetic landscape, and inhibit oncogenic signaling, the (Z)-isomer demonstrates negligible inhibitory action. Its inclusion in experimental designs is a critical component of rigorous scientific inquiry, ensuring that the observed biological effects of JIB-04 can be confidently attributed to the specific inhibition of histone demethylases rather than off-target phenomena. This makes the this compound isomer an indispensable tool for researchers in the fields of epigenetics and cancer drug development.

References

The Inactive Enantiomer: A Technical Guide to (Z)-JIB-04 as a Negative Control in Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DALLAS, TX – December 2, 2025 – In the dynamic field of epigenetic research, the precise validation of targeted inhibitors is paramount. This technical guide provides an in-depth overview of (Z)-JIB-04, the inactive enantiomer of the pan-Jumonji C (JmjC) histone demethylase inhibitor, JIB-04. Its crucial role as a negative control is highlighted, ensuring the specific effects of its active counterpart, (E)-JIB-04, are accurately determined. This document is intended for researchers, scientists, and drug development professionals engaged in the study of histone demethylases and their therapeutic potential.

Introduction

JIB-04 is a potent, cell-permeable small molecule that inhibits a broad range of JmjC domain-containing histone demethylases (KDMs), which are critical regulators of gene expression and are frequently dysregulated in cancer and other diseases.[1][2] JIB-04 exists as two stereoisomers: the active (E)-isomer and the inactive (Z)-isomer.[3][4] The specificity of any pharmacological inhibitor is a critical aspect of its validation. This compound serves as an essential tool in this process, allowing researchers to distinguish the on-target effects of JmjC inhibition from any potential off-target or non-specific cellular responses.

Mechanism of Action: A Tale of Two Isomers

The active (E)-isomer of JIB-04 exerts its inhibitory effect by disrupting the binding of O2 in the active site of Fe(II)-dependent histone demethylases, such as KDM4A/JMJD2A.[5] It is important to note that JIB-04 is not a competitive inhibitor of the co-substrate α-ketoglutarate. In stark contrast, this compound is epigenetically inactive, demonstrating a significantly reduced or absent ability to inhibit JmjC demethylase activity. This stark difference in activity between the two isomers provides a robust experimental control.

Comparative Efficacy: (E)-JIB-04 vs. This compound

Quantitative studies consistently demonstrate the differential activity of the (E) and (Z) isomers of JIB-04. The use of this compound as a negative control is predicated on its inability to elicit the same biological responses as the active (E)-isomer.

Parameter(E)-JIB-04 (Active Isomer)This compound (Inactive Isomer)Reference(s)
Cell Viability Potently inhibits cancer cell viability (IC50 in the nM to low µM range).Nearly 100-fold less potent in inhibiting cell viability.
Gene Expression Up-regulates over 100 genes >2-fold in H358 lung cancer cells.No significant effect on gene expression.
Enzyme Inhibition Pan-selective inhibitor of JmjC histone demethylases.Inactive in epigenetic analysis.
Radiosensitization Robustly sensitizes radioresistant NSCLC cells to IR.No radiosensitizing effect observed.

Experimental Protocols Utilizing this compound as a Negative Control

The following are detailed methodologies for key experiments where this compound is used to validate the specificity of (E)-JIB-04.

Cell Viability Assay (MTS Assay)

Objective: To assess the cytotoxic or cytostatic effects of JIB-04 isomers on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., H358 non-small cell lung cancer cells)

  • Complete cell culture medium

  • 96-well plates

  • (E)-JIB-04 and this compound (stock solutions in DMSO)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Prepare serial dilutions of (E)-JIB-04 and this compound in complete medium. A typical concentration range for (E)-JIB-04 is 0.01 to 10 µM, while this compound can be tested at a high concentration (e.g., 10 µM) to confirm its inactivity. Include a DMSO-only vehicle control.

  • Remove the overnight culture medium and add 100 µL of the medium containing the respective treatments to the wells.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Clonogenic Survival Assay

Objective: To determine the long-term effect of JIB-04 isomers on the reproductive integrity of cells.

Materials:

  • Cancer cell line of interest (e.g., radioresistant NSCLC lines)

  • Complete cell culture medium

  • 6-well plates

  • (E)-JIB-04 and this compound

  • Irradiation source (if assessing radiosensitization)

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.

  • Treat the cells with a fixed concentration of (E)-JIB-04, this compound (e.g., at the IC20 of the E-isomer), or vehicle (DMSO).

  • For radiosensitization studies, irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy) 4 hours after drug treatment.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Fix the colonies with methanol (B129727) and stain with crystal violet solution.

  • Count the number of colonies (containing >50 cells).

  • Calculate the surviving fraction for each treatment group relative to the untreated control.

In Vitro Histone Demethylase Activity Assay

Objective: To directly measure the inhibitory effect of JIB-04 isomers on the enzymatic activity of a specific JmjC histone demethylase.

Materials:

  • Recombinant JmjC histone demethylase (e.g., JMJD2D)

  • Histone H3 peptide substrate (e.g., H3K9me3)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM ascorbate)

  • (E)-JIB-04 and this compound

  • Detection antibody specific for the demethylated product (e.g., anti-H3K9me2)

  • ELISA-based detection system or Western blotting apparatus

Procedure:

  • In a microplate, combine the recombinant enzyme, histone peptide substrate, and assay buffer.

  • Add varying concentrations of (E)-JIB-04 or a single high concentration of this compound. Include a DMSO vehicle control.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Detect the amount of demethylated product using an ELISA-based method with a specific antibody or by Western blotting.

  • Determine the IC50 value for (E)-JIB-04 and confirm the lack of inhibition by this compound.

Signaling Pathways and Experimental Workflows

The use of this compound has been instrumental in elucidating the specific signaling pathways modulated by the inhibition of JmjC histone demethylases by (E)-JIB-04.

JIB-04 Mechanism of Action and the Role of this compound

G JIB04_E (E)-JIB-04 (Active Isomer) JmjC JmjC Histone Demethylases (KDMs) JIB04_E->JmjC Inhibits JIB04_Z This compound (Inactive Isomer) JIB04_Z->JmjC No significant inhibition Histone_Demethylation Histone Demethylation JmjC->Histone_Demethylation Catalyzes Gene_Expression Altered Gene Expression Histone_Demethylation->Gene_Expression Regulates Cellular_Effects Cellular Effects (e.g., Apoptosis, Growth Arrest) Gene_Expression->Cellular_Effects

Caption: Logical relationship between JIB-04 isomers and their effect on histone demethylation.

Experimental Workflow for Validating JIB-04 Specificity

G cluster_0 Treatment Groups cluster_1 Experimental Assays cluster_2 Expected Outcomes Vehicle Vehicle Control (DMSO) Cell_Viability Cell Viability Assay Vehicle->Cell_Viability Gene_Expression Gene Expression Analysis Vehicle->Gene_Expression Enzyme_Activity In Vitro Demethylase Assay Vehicle->Enzyme_Activity E_JIB04 (E)-JIB-04 E_JIB04->Cell_Viability E_JIB04->Gene_Expression E_JIB04->Enzyme_Activity Z_JIB04 This compound Z_JIB04->Cell_Viability Z_JIB04->Gene_Expression Z_JIB04->Enzyme_Activity Viability_Result Decreased Viability Cell_Viability->Viability_Result (E)-JIB-04 No_Effect No Significant Effect Cell_Viability->No_Effect this compound & Vehicle Gene_Result Altered Expression Gene_Expression->Gene_Result (E)-JIB-04 Gene_Expression->No_Effect this compound & Vehicle Enzyme_Result Inhibition Enzyme_Activity->Enzyme_Result (E)-JIB-04 Enzyme_Activity->No_Effect this compound & Vehicle

Caption: Workflow demonstrating the use of this compound as a negative control.

JIB-04 Mediated Inhibition of the PI3K/Akt Signaling Pathway

Recent studies have shown that JIB-04 can impact the PI3K/Akt signaling pathway, leading to cell cycle arrest. The use of this compound in these studies would be critical to confirm that the observed effects on this pathway are a direct consequence of JmjC inhibition.

G JIB04_E (E)-JIB-04 KDM JmjC Histone Demethylases (e.g., KDM6B) JIB04_E->KDM Inhibits H3K27me3 H3K27me3 KDM->H3K27me3 Demethylates AKT_promoter AKT2 Promoter AKT AKT2 Expression AKT_promoter->AKT H3K27me3->AKT_promoter Represses Transcription PI3K_Akt_Pathway PI3K/Akt Pathway Activity AKT->PI3K_Akt_Pathway Cell_Cycle_Arrest G1/S Cell Cycle Arrest PI3K_Akt_Pathway->Cell_Cycle_Arrest Inhibition leads to

References

The Discovery and History of JIB-04 Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Pan-Selective Jumonji Histone Demethylase Inhibitor with Anti-Cancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

JIB-04 is a novel, cell-permeable, small molecule identified as a pan-selective inhibitor of the Jumonji (JMJ) family of histone demethylases. It exhibits potent and selective anti-cancer activity both in vitro and in vivo. This technical guide provides an in-depth overview of the discovery, history, and isomeric properties of JIB-04, with a focus on its mechanism of action, quantitative activity data, and the signaling pathways it modulates. Detailed experimental protocols for key assays and the synthesis of JIB-04 isomers are also presented to facilitate further research and development.

Discovery and History

JIB-04 was identified through an innovative cell-based screen designed to discover small molecules that could modulate the epigenetic landscape of cancer cells. The screen, named Locus Derepression (LDR), utilized a mammary adenocarcinoma cell line with a stably integrated, epigenetically silenced GFP reporter gene. From the NCI's diversity set of 2,080 compounds, a pyridine (B92270) hydrazone, initially designated NSC693627, was found to induce GFP expression in a dose-dependent manner, suggesting its role as an epigenetic modulator.[1]

Further investigation revealed that NSC693627 exists as two distinct geometric isomers: (E)-JIB-04 and (Z)-JIB-04. Subsequent synthesis and testing of the pure isomers demonstrated that the (E)-isomer is the biologically active form, while the (Z)-isomer is largely inactive.[1] The discovery of JIB-04 as a non-competitive inhibitor of α-ketoglutarate, a cofactor for JMJ demethylases, distinguished it from many other known inhibitors of this enzyme class.[1]

Isomers of JIB-04

JIB-04 is a pyridine hydrazone that can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond.

  • (E)-JIB-04: The active isomer, demonstrating potent inhibition of Jumonji histone demethylases and significant anti-proliferative effects against cancer cells.

  • This compound: The inactive isomer, which serves as a valuable negative control in experiments to ensure that the observed biological effects are specific to the inhibition of Jumonji demethylases by the (E)-isomer.

The selective activity of the (E)-isomer highlights the specific stereochemical requirements for binding to and inhibiting the target enzymes.

Mechanism of Action

JIB-04 functions as a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine (B10760008) residues on histone tails, thereby influencing chromatin structure and gene expression. JIB-04's inhibitory activity is not dependent on competition with the cofactor α-ketoglutarate, suggesting a distinct binding mode within the enzyme's active site.[1] By inhibiting JMJ demethylases, JIB-04 leads to an increase in histone methylation levels, which in turn alters the transcriptional landscape of cancer cells, leading to the downregulation of pro-proliferative genes and the upregulation of anti-proliferative and pro-apoptotic genes.[1]

Quantitative Data

The inhibitory activity of JIB-04 against various Jumonji histone demethylases has been quantified through a series of in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target EnzymeIC50 (nM)
JARID1A (KDM5A)230[2]
JMJD2E (KDM4E)340[2]
JMJD2B (KDM4B)435[2]
JMJD2A (KDM4A)445[2]
JMJD3 (KDM6B)855[2]
JMJD2C (KDM4C)1100[2]
JMJD2D (KDM4D)290[2]

JIB-04 also exhibits potent anti-proliferative activity against various cancer cell lines, with IC50 values in the nanomolar range.

Cell LineCancer TypeIC50 (nM)
H358Non-small cell lung cancer100[1]
A549Non-small cell lung cancer250[1]
Various Lung and Prostate Cancer Lines-as low as 10[2]

Experimental Protocols

Synthesis of JIB-04 Isomers

A detailed protocol for the synthesis of (E)- and this compound is provided in the supplementary information of the foundational paper by Wang et al., Nature Communications4 , 2035 (2013). The general scheme involves the condensation of 2-hydrazinyl-5-chloropyridine with 2-benzoylpyridine (B47108).

Materials:

  • 2-Hydrazinyl-5-chloropyridine

  • 2-Benzoylpyridine

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure for (E/Z)-JIB-04 Mixture:

  • Dissolve 2-hydrazinyl-5-chloropyridine and 2-benzoylpyridine in ethanol.

  • Add a catalytic amount of acetic acid to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Separation of (E) and (Z) Isomers:

The (E) and (Z) isomers can be separated by fractional crystallization or column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). The stereochemistry of the isomers can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Histone Demethylase Inhibition Assay (ELISA-based)

This protocol describes a general method to assess the inhibitory activity of JIB-04 against a specific Jumonji histone demethylase.

Materials:

  • Recombinant human Jumonji histone demethylase (e.g., JARID1A, JMJD2E)

  • Biotinylated histone H3 peptide substrate corresponding to the enzyme's target

  • Alpha-ketoglutarate, ascorbic acid, and (NH4)2Fe(SO4)2·6H2O as cofactors

  • Streptavidin-coated 96-well plates

  • Primary antibody against the demethylated product

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • JIB-04 (E and Z isomers) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20)

Procedure:

  • Coat streptavidin-coated 96-well plates with the biotinylated histone H3 peptide substrate.

  • Prepare a reaction mixture containing the assay buffer, cofactors, and the recombinant Jumonji enzyme.

  • Add serial dilutions of JIB-04 (or DMSO as a vehicle control) to the wells.

  • Initiate the demethylation reaction by adding the enzyme mixture to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Wash the plate to remove the reaction components.

  • Add the primary antibody against the demethylated product and incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each concentration of JIB-04 and determine the IC50 value.

Cell Viability Assay (MTS Assay)

This protocol outlines a method to determine the effect of JIB-04 on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., H358, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • JIB-04 (E and Z isomers) dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of JIB-04 (or DMSO as a vehicle control) in fresh culture medium.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Visualizations

JIB-04 has been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and stemness.

Wnt/β-catenin Signaling Pathway

JIB-04 inhibits the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer. By inhibiting Jumonji demethylases, JIB-04 is thought to alter the histone methylation landscape at the promoters of Wnt target genes, leading to their transcriptional repression. This results in the downregulation of proteins involved in cell proliferation and stem cell maintenance.

Wnt_Pathway JIB04 JIB-04 JMJDs Jumonji Demethylases JIB04->JMJDs inhibits Histone_Methylation Histone H3 Methylation ↑ JMJDs->Histone_Methylation removes methylation Wnt_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) Histone_Methylation->Wnt_Genes represses Transcription Transcription ↓ Wnt_Genes->Transcription drives Proliferation Cell Proliferation & Stemness ↓ Transcription->Proliferation leads to

JIB-04 inhibits Wnt/β-catenin signaling.
PI3K/AKT/mTOR Signaling Pathway

JIB-04 has also been demonstrated to inactivate the PI3K/AKT/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival. JIB-04 treatment leads to a decrease in the phosphorylation of key components of this pathway, such as AKT and mTOR, ultimately resulting in the inhibition of downstream signaling and the induction of apoptosis.

AKT_Pathway JIB04 JIB-04 JMJDs Jumonji Demethylases JIB04->JMJDs inhibits Phosphorylation_AKT p-AKT ↓ JIB04->Phosphorylation_AKT leads to PI3K PI3K JMJDs->PI3K indirectly regulates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Phosphorylation_mTOR p-mTOR ↓ Phosphorylation_AKT->Phosphorylation_mTOR reduces Cell_Growth Cell Growth & Survival ↓ Phosphorylation_mTOR->Cell_Growth inhibits Apoptosis Apoptosis ↑ Cell_Growth->Apoptosis

JIB-04 inhibits the PI3K/AKT/mTOR pathway.

Conclusion

JIB-04 represents a significant advancement in the field of epigenetic modulators. Its discovery has provided a valuable chemical tool for studying the role of Jumonji histone demethylases in cancer biology. The isomer-specific activity of JIB-04 underscores the potential for developing highly selective and potent therapeutic agents targeting epigenetic pathways. The detailed information on its activity, mechanism of action, and experimental protocols provided in this guide is intended to support and accelerate further research into JIB-04 and its analogues as potential anti-cancer drugs.

References

(Z)-JIB-04: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of (Z)-JIB-04, a molecule of interest in the field of epigenetics and drug discovery. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activity (or lack thereof), and its relationship to the active E-isomer, JIB-04.

Core Compound Data

This compound is the inactive Z-isomer of JIB-04, a pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. Due to its inactivity, this compound serves as an essential negative control in experiments investigating the effects of its active E-isomer.

PropertyValueReference
CAS Number 199596-24-2[1][2][3][4][5][6]
Molecular Weight 308.77 g/mol [3]
Molecular Formula C₁₇H₁₃ClN₄[2][3][6]

Mechanism of Action and Biological Context

This compound is considered epigenetically inactive.[1] In contrast, its E-isomer, JIB-04, is a potent, cell-permeable inhibitor of a broad range of JmjC histone demethylases.[7][8] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone lysine (B10760008) residues, thereby influencing gene expression. The inhibitory action of JIB-04 is not competitive with the cofactor α-ketoglutarate.[9]

The active E-isomer of JIB-04 has been shown to selectively induce apoptosis in cancer cells while having minimal effect on normal cells.[10] It modulates several critical signaling pathways implicated in cancer progression, including the PI3K-Akt, Wnt/β-catenin, and MAPK pathways.[7][11][12] By inhibiting histone demethylases, JIB-04 can lead to alterations in gene expression, cell cycle arrest, and the suppression of tumor growth in vivo.[7][9][13] The inactivity of the (Z)-isomer makes it an ideal tool for verifying that the observed biological effects are specifically due to the inhibition of JmjC demethylases by the E-isomer.

Signaling Pathways Modulated by (E)-JIB-04

The following diagram illustrates the key signaling pathways affected by the active E-isomer of JIB-04. As the inactive isomer, this compound would not be expected to produce these effects, making it a crucial reagent for control experiments.

G cluster_0 Epigenetic Regulation cluster_2 Cellular Outcomes JIB04 JIB-04 (E-isomer) JmjC JmjC Histone Demethylases JIB04->JmjC inhibition Histone_Methylation Increased Histone Methylation (e.g., H3K4me3, H3K9me3, H3K27me3) JmjC->Histone_Methylation leads to Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression PI3K_Akt PI3K/Akt Pathway Gene_Expression->PI3K_Akt modulates Wnt_beta_catenin Wnt/β-catenin Pathway Gene_Expression->Wnt_beta_catenin modulates MAPK MAPK Pathway Gene_Expression->MAPK modulates Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest Tumor_Growth_Inhibition Inhibition of Tumor Growth Wnt_beta_catenin->Tumor_Growth_Inhibition Apoptosis Apoptosis MAPK->Apoptosis Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition G cluster_0 In Vitro Assays cluster_1 In Vivo Assays Cell_Culture Cell Culture (Cancer vs. Normal cell lines) Treatment Treatment with (E)-JIB-04 and this compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTS, CCK-8) Treatment->Cell_Viability Western_Blot Western Blot Analysis (Signaling proteins, Histone marks) Treatment->Western_Blot Xenograft Tumor Xenograft Model (e.g., in nude mice) Cell_Viability->Xenograft Positive results may lead to Western_Blot->Xenograft Positive results may lead to Demethylase_Assay In Vitro Histone Demethylase Assay In_Vivo_Treatment In Vivo Administration of (E)-JIB-04 Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Survival_Analysis Survival Analysis Tumor_Measurement->Survival_Analysis

References

A Technical Guide to High-Purity (Z)-JIB-04 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Resource for Scientists and Drug Development Professionals on the Inactive Isomer of a Pan-Selective Jumonji Histone Demethylase Inhibitor

This technical guide provides a comprehensive overview of high-purity (Z)-JIB-04, the inactive stereoisomer of the potent pan-selective Jumonji C (JmjC) domain-containing histone demethylase inhibitor, JIB-04. Intended for researchers, scientists, and drug development professionals, this document details the commercial availability of high-purity this compound, its crucial role as a negative control in experimental settings, and the biochemical pathways influenced by its active counterpart, the (E)-isomer. This guide includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways to facilitate rigorous scientific inquiry.

Commercial Availability and Purity Specifications of this compound

High-purity this compound is available from several commercial suppliers, ensuring its accessibility for research purposes. It is imperative for researchers to source high-purity material to guarantee the validity and reproducibility of experimental results. The (Z)-isomer serves as an essential negative control to distinguish the specific inhibitory effects of the (E)-isomer from any off-target or non-specific effects of the chemical scaffold. The identity of this compound is typically confirmed by methods such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

A summary of representative commercial suppliers and their stated purity for this compound is provided in the table below. Researchers are advised to request lot-specific certificates of analysis for detailed purity information.

SupplierStated PurityCAS NumberMolecular Formula
MedChemExpress99.42%[1]199596-24-2[1]C₁₇H₁₃ClN₄[1]
LKT Labs≥98%[2]199596-24-2[2]C₁₇H₁₃ClN₄
CD BioGlyco≥98%199596-24-2C₁₇H₁₃ClN₄
Selleck Chemicals99.84%199596-24-2C₁₇H₁₃ClN₄

The Role of this compound as a Negative Control

The primary utility of this compound in research is as a negative control for experiments involving the active (E)-isomer. Due to its stereochemistry, the (Z)-isomer is inactive in epigenetic analysis and does not significantly inhibit the demethylase activity of Jumonji enzymes. This property is critical for attributing any observed biological effects directly to the inhibition of histone demethylases by the (E)-isomer.

Experiments have demonstrated that while the (E)-isomer of JIB-04 actively inhibits Jumonji demethylases, the (Z)-isomer shows no significant inhibitory activity. For instance, in assays measuring the enzymatic activity of JMJD2E, the (E)-isomer showed strong inhibition, whereas the (Z)-isomer had no effect. Similarly, gene expression profiling has shown that the (E)-isomer, but not the (Z)-isomer, induces significant changes in the transcription of genes involved in cell proliferation and death.

Mechanism of Action of the Active Isomer, (E)-JIB-04, and Relevant Signaling Pathways

The active (E)-isomer of JIB-04 is a pan-selective inhibitor of the JmjC domain-containing histone demethylases. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine (B10760008) residues on histones, thereby influencing chromatin structure and gene expression. JIB-04 has been shown to inhibit several JmjC demethylases, including members of the KDM4, KDM5, and KDM6 subfamilies.

The inhibition of these demethylases by (E)-JIB-04 leads to the hypermethylation of histone substrates, which in turn affects various downstream signaling pathways implicated in cancer and other diseases. Key pathways affected include those regulating cell cycle progression, apoptosis, and cellular senescence. For example, JIB-04 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Below is a diagram illustrating the general mechanism of action of (E)-JIB-04 and its impact on downstream cellular processes.

JIB04_Mechanism cluster_0 Epigenetic Regulation cluster_1 Cellular Outcomes JIB04 (E)-JIB-04 JmjC Jumonji C Demethylases (e.g., KDM4, KDM5, KDM6) JIB04->JmjC Inhibition Histones Histone Lysine Methylation JmjC->Histones Demethylation Chromatin Chromatin Structure Histones->Chromatin Alters GeneExpression Gene Expression Chromatin->GeneExpression Regulates CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis Senescence Cellular Senescence GeneExpression->Senescence Z_JIB04 This compound (Inactive Control) Z_JIB04->JmjC No Inhibition

Mechanism of (E)-JIB-04 Action

Quantitative Data: A Comparative Analysis

The following table summarizes the inhibitory activity of the active (E)-isomer, JIB-04, against various JmjC histone demethylases. As this compound is inactive, its IC₅₀ values are generally not reported or are exceptionally high, confirming its suitability as a negative control.

Target Demethylase(E)-JIB-04 IC₅₀ (nM)Reference
JARID1A230
JMJD2E340
JMJD3855
JMJD2A445
JMJD2B435
JMJD2C1100
JMJD2D290

The anti-proliferative activity of (E)-JIB-04 has been demonstrated in various cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range. In contrast, this compound shows significantly less or no activity.

Cell Line(E)-JIB-04 IC₅₀Reference
H358 (Lung Cancer)~100 nM
A549 (Lung Cancer)~250 nM
Ewing Sarcoma Cell Lines0.13 µM - 1.84 µM

Experimental Protocols

This section provides an overview of key experimental protocols where this compound is used as a negative control. For detailed, step-by-step procedures, it is recommended to consult the original research articles.

Cell Viability Assay (MTS/CCK-8)

This assay is used to assess the effect of JIB-04 on cell proliferation.

Workflow:

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow plate_cells Plate cells in 96-well plates treat_cells Treat with (E)-JIB-04, This compound, or vehicle plate_cells->treat_cells incubate Incubate for specified duration treat_cells->incubate add_reagent Add MTS or CCK-8 reagent incubate->add_reagent measure_abs Measure absorbance add_reagent->measure_abs

Cell Viability Assay Workflow

Methodology:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, cells are treated with a range of concentrations of (E)-JIB-04, this compound (as a negative control), and a vehicle control (e.g., DMSO).

  • After a specified incubation period (e.g., 48-96 hours), a solution such as MTS or CCK-8 is added to each well.

  • Following a further incubation period, the absorbance is measured at the appropriate wavelength using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control, and IC₅₀ values are determined.

In Vitro Histone Demethylase Activity Assay

This assay directly measures the enzymatic activity of purified JmjC demethylases.

Methodology:

  • Purified recombinant JmjC demethylase enzyme is incubated with a histone peptide substrate (e.g., H3K9me3).

  • The reaction is carried out in a buffer containing necessary co-factors (e.g., Fe(II), α-ketoglutarate, ascorbate).

  • (E)-JIB-04, this compound, or a vehicle control is added to the reaction mixture.

  • The reaction is allowed to proceed for a set time at 37°C.

  • The demethylated product can be quantified using various methods, such as formaldehyde (B43269) release assays, ELISA, or Western blotting with specific antibodies against the methylated and demethylated histone marks.

Western Blot Analysis of Histone Methylation

This technique is used to assess changes in global histone methylation levels within cells.

Methodology:

  • Cells are treated with (E)-JIB-04, this compound, or a vehicle control for a specified time.

  • Histones are extracted from the cell nuclei.

  • Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for different histone methylation marks (e.g., H3K9me3, H3K27me3) and a loading control (e.g., total Histone H3).

  • Following incubation with a secondary antibody, the protein bands are visualized and quantified.

Conclusion

High-purity this compound is an indispensable tool for researchers investigating the biological roles of JmjC histone demethylases. Its inactivity as a stereoisomer of the potent inhibitor (E)-JIB-04 allows for well-controlled experiments that can confidently attribute observed effects to the specific inhibition of this class of enzymes. This technical guide has provided an overview of the commercial availability, proper use, and underlying biochemical context of this compound, and it is hoped that this information will facilitate rigorous and impactful research in the fields of epigenetics and drug discovery.

References

Navigating the Challenges of (Z)-JIB-04 Formulation: A Technical Guide to Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of the histone demethylase inhibitor (Z)-JIB-04 in dimethyl sulfoxide (B87167) (DMSO). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols, and presents key information in a clear, accessible format to facilitate the effective use of this compound in experimental settings.

This compound is the inactive Z-isomer of JIB-04, a pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases.[1][2][3] While the E-isomer is biologically active, the Z-isomer serves as a crucial negative control in research studies.[3] Proper handling and formulation of this compound are paramount for accurate and reproducible experimental outcomes. This guide addresses the critical aspects of its solubility and stability in DMSO, a commonly used solvent for this compound.

Quantitative Data Summary

The solubility of this compound in DMSO can vary, with several suppliers reporting different values. These discrepancies may arise from variations in the purity of the compound, the specific batch, the hygroscopic nature of DMSO, and the methods used for dissolution.[1] The following table summarizes the available quantitative data for the solubility and recommended storage of this compound in DMSO.

ParameterValueSource
Solubility in DMSO 6 mg/mL (19.43 mM)MedchemExpress
8 mg/mL (25.91 mM)Selleck Chemicals
≥14.2 mg/mLAPExBIO
50 mg/mL (161.94 mM)TargetMol
Recommended Storage (Powder) -20°C for 3 yearsMedchemExpress, Selleck Chemicals
Recommended Storage (in DMSO) -80°C for 1 to 2 yearsTargetMol, MedchemExpress, Selleck Chemicals
-20°C for 1 yearMedchemExpress

Note: It is often recommended to use freshly opened, anhydrous DMSO and sonication to aid dissolution. Hygroscopic DMSO can significantly impact the solubility of the product.

Experimental Protocols

Protocol for Determining the Solubility of this compound in DMSO

This protocol outlines a method for determining the saturation solubility of this compound in DMSO using a visual method.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous DMSO

  • Vortex mixer

  • Thermostatic shaker

  • Analytical balance

  • Microcentrifuge

  • HPLC system (for concentration verification)

Procedure:

  • Accurately weigh a surplus amount of this compound powder into a series of vials.

  • Add a precise volume of anhydrous DMSO to each vial to create a suspension.

  • Tightly cap the vials and vortex thoroughly for 2 minutes.

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, visually inspect the vials for any undissolved solid.

  • If undissolved solid is present, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

  • Carefully collect the supernatant.

  • The concentration of this compound in the supernatant can be determined by a validated analytical method, such as HPLC with a standard curve, to ascertain the saturation solubility.

Protocol for Assessing the Stability of this compound in DMSO

This protocol describes a method to evaluate the stability of a this compound stock solution in DMSO over time at different storage temperatures.

Materials:

  • A stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL)

  • Storage vials

  • Freezers set to -20°C and -80°C

  • HPLC system with a validated method for this compound quantification

Procedure:

  • Prepare a fresh stock solution of this compound in anhydrous DMSO.

  • Aliquot the stock solution into multiple storage vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).

  • At specified time points (e.g., 0, 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage condition.

  • Allow the aliquot to thaw completely at room temperature.

  • Analyze the concentration and purity of this compound in the thawed solution using a validated HPLC method.

  • Compare the results to the initial (time 0) analysis to determine the extent of degradation. A decrease in the main peak area and the appearance of new peaks would indicate degradation.

Visualizations

To further clarify the experimental workflows and the chemical nature of this compound, the following diagrams are provided.

G cluster_workflow Solubility Determination Workflow A Weigh excess this compound B Add precise volume of anhydrous DMSO A->B C Vortex and equilibrate at constant temperature B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Analyze concentration (e.g., HPLC) E->F G Determine saturation solubility F->G

Caption: Experimental workflow for determining the solubility of this compound in DMSO.

G cluster_workflow Stability Assessment Workflow A Prepare fresh stock solution in anhydrous DMSO B Aliquot into multiple vials A->B C Store at different temperatures (-20°C, -80°C) B->C D Retrieve aliquots at specified time points C->D Time points E Thaw and analyze by HPLC D->E F Compare concentration and purity to time 0 E->F G Assess degradation over time F->G

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

Caption: Chemical structure of this compound.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound in DMSO, based on currently available data. The significant variation in reported solubility values underscores the importance of in-house verification. The provided experimental protocols offer a framework for researchers to determine these parameters under their specific laboratory conditions. Adherence to recommended storage conditions is critical for maintaining the integrity of this compound stock solutions and ensuring the reliability of experimental results.

References

Spectroscopic Dichotomy of (Z)-JIB-04 and (E)-JIB-04: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of the geometric isomers of JIB-04, a notable pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. The differential biological activities of the (E) and (Z) isomers underscore the critical importance of stereochemistry in drug design and efficacy, making a thorough understanding of their distinct spectroscopic signatures essential for researchers in oncology and epigenetics. While detailed, publicly available raw spectroscopic data for both isomers is limited, this guide synthesizes available information and presents a framework for their analysis.

Introduction to JIB-04 and Its Isomers

JIB-04 is a small molecule inhibitor of the JmjC family of histone demethylases, which play a crucial role in epigenetic regulation.[1] The therapeutic potential of JIB-04, particularly in oncology, is an area of active investigation. The molecule exists as two geometric isomers, (E)-JIB-04 and (Z)-JIB-04, which exhibit significantly different biological activities. The (E)-isomer is the biologically active form, potently inhibiting Jumonji histone demethylase activity, while the (Z)-isomer is largely inactive.[2][3] This disparity in activity highlights the stringent structural requirements for effective inhibition of the target enzymes.

A comprehensive spectroscopic analysis is therefore paramount for the unambiguous identification and characterization of each isomer, ensuring the integrity of biological and pharmacological studies. This guide will delve into the expected spectroscopic characteristics of each isomer based on their molecular structures and the general principles of spectroscopic analysis.

Molecular Structure and Predicted Spectroscopic Differences

The core chemical structure of JIB-04 features a pyridine (B92270) hydrazone moiety. The (E) and (Z) isomers are defined by the configuration around the C=N double bond. This structural difference, while subtle, gives rise to distinct electronic and steric environments for the constituent atoms, which in turn are reflected in their spectroscopic profiles.

Table 1: General Properties of this compound and (E)-JIB-04

PropertyThis compound(E)-JIB-04
IUPAC Name (2Z)-5-chloro-2-{2-[phenyl(pyridin-2-yl)methylidene]hydrazinyl}pyridine(2E)-5-chloro-2-{2-[phenyl(pyridin-2-yl)methylidene]hydrazinyl}pyridine
CAS Number 199596-24-2[4]199596-05-9[5]
Molecular Formula C₁₇H₁₃ClN₄[6]C₁₇H₁₃ClN₄[7]
Molecular Weight 308.77 g/mol [4]308.77 g/mol [5]
Biological Activity Inactive in epigenetic analysis[8]Active inhibitor of Jumonji histone demethylases[2]

Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the complete characterization of the JIB-04 isomers. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds and for differentiating between isomers. Both ¹H and ¹³C NMR are critical for the analysis of (Z)- and (E)-JIB-04.

Due to the limited availability of specific, publicly accessible NMR data, the following tables present expected chemical shift regions and key differences based on the known structures. The differential steric and electronic environments of the protons and carbons in the two isomers are expected to result in measurable differences in their chemical shifts.

Table 2: Predicted ¹H NMR Spectroscopic Data

ProtonPredicted Chemical Shift (ppm) for this compoundPredicted Chemical Shift (ppm) for (E)-JIB-04Key Differentiating Features
Aromatic Protons 7.0 - 8.57.0 - 8.5Subtle shifts in the protons of the pyridine and phenyl rings adjacent to the C=N bond due to different anisotropic effects.
NH Proton ~10-12~10-12The chemical shift of the N-H proton can be sensitive to the isomeric form and solvent effects.

Table 3: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (ppm) for this compoundPredicted Chemical Shift (ppm) for (E)-JIB-04Key Differentiating Features
C=N Carbon ~140-150~140-150The chemical shift of the imine carbon is expected to be different between the two isomers.
Aromatic Carbons 110 - 160110 - 160Minor but discernible shifts in the carbon signals of the aromatic rings.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of the two isomers are expected to be broadly similar, subtle differences in the vibrational frequencies of the C=N and N-H bonds may be observable.

Table 4: Predicted IR Absorption Data

Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundPredicted Wavenumber (cm⁻¹) for (E)-JIB-04Key Differentiating Features
N-H Stretch 3200 - 34003200 - 3400The position and shape of this band can be influenced by intermolecular and intramolecular hydrogen bonding, which may differ between the isomers.
C=N Stretch 1620 - 16801620 - 1680The exact frequency of the imine stretch may show a slight shift between the (Z) and (E) forms.
Aromatic C=C Stretch 1450 - 16001450 - 1600Multiple bands are expected in this region, with minor differences in their positions and intensities.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Both isomers of JIB-04 will have the same molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₁₇H₁₃ClN₄). While the molecular ion peak will be identical for both isomers, there might be subtle differences in their fragmentation patterns under certain ionization conditions, although this is not always a reliable method for distinguishing geometric isomers.

Table 5: Mass Spectrometry Data

ParameterThis compound(E)-JIB-04
Molecular Formula C₁₇H₁₃ClN₄C₁₇H₁₃ClN₄
Exact Mass 308.0829308.0829
[M+H]⁺ 309.0903309.0903

Experimental Protocols

G Generalized Experimental Workflow for JIB-04 Isomer Analysis cluster_synthesis Synthesis and Separation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of JIB-04 Isomer Mixture separation Isomer Separation (e.g., HPLC) synthesis->separation nmr NMR Spectroscopy (1H, 13C, 2D) separation->nmr Purified Isomers ir IR Spectroscopy separation->ir Purified Isomers ms Mass Spectrometry (HRMS) separation->ms Purified Isomers interpretation Structural Elucidation and Isomer Assignment nmr->interpretation ir->interpretation ms->interpretation

Caption: Generalized workflow for the synthesis, separation, and spectroscopic analysis of (Z)- and (E)-JIB-04.

Synthesis and Separation: The synthesis of JIB-04 typically results in a mixture of the (E) and (Z) isomers. Separation of the individual isomers is crucial and is often achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy:

  • Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of signals.

IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids) or in a suitable solvent in an IR-transparent cell (for solutions).

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acquisition: Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer to obtain the mass-to-charge ratio.

JIB-04 Signaling Pathway Inhibition

JIB-04 exerts its biological effects by inhibiting the enzymatic activity of JmjC domain-containing histone demethylases. These enzymes are responsible for removing methyl groups from lysine (B10760008) residues on histone tails, thereby regulating gene expression. The inhibition of these demethylases by (E)-JIB-04 leads to the hypermethylation of specific histone lysine residues, which in turn alters chromatin structure and gene transcription, ultimately impacting cancer cell proliferation and survival.

G Mechanism of Action of (E)-JIB-04 JIB04 (E)-JIB-04 JmjC JmjC Histone Demethylases JIB04->JmjC Inhibits Hypermethylation Histone Hypermethylation JIB04->Hypermethylation Leads to Demethylation Demethylation JmjC->Demethylation Catalyzes JmjC->Hypermethylation Histone Methylated Histones (e.g., H3K9me3, H3K4me3) Histone->Demethylation Chromatin Altered Chromatin Structure Hypermethylation->Chromatin Transcription Transcriptional Reprogramming Chromatin->Transcription CellGrowth Inhibition of Cancer Cell Growth Transcription->CellGrowth

Caption: Simplified signaling pathway illustrating the inhibitory action of (E)-JIB-04 on Jumonji histone demethylases.

Conclusion

The distinct biological activities of the (E) and (Z) isomers of JIB-04 necessitate their careful and unambiguous spectroscopic characterization. While this guide provides a framework for their analysis based on fundamental spectroscopic principles and available information, the lack of detailed, publicly accessible data highlights a gap in the current literature. The methodologies and predicted spectroscopic differences outlined herein should serve as a valuable resource for researchers working with these important epigenetic modulators, emphasizing the need for rigorous analytical chemistry to underpin robust biological and pharmacological research.

References

Methodological & Application

Application Notes and Protocols: Utilizing (Z)-JIB-04 as a Negative Control in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-JIB-04 is the inactive geometric isomer of (E)-JIB-04, a potent, cell-permeable, and pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[1][2][3] The active (E)-isomer exerts its biological effects by inhibiting the demethylation of histone lysine (B10760008) residues, leading to alterations in gene expression and subsequent cellular responses such as cell cycle arrest and apoptosis, particularly in cancer cells.[1][4] Due to its structural similarity to the active compound but lack of significant inhibitory activity against JHDMs, this compound serves as an ideal negative control in cell culture experiments. Its use allows researchers to distinguish the specific epigenetic effects of JHDM inhibition from off-target or non-specific effects of the chemical scaffold.

Mechanism of Action

The active (E)-isomer of JIB-04 inhibits a broad range of JmjC histone demethylases, which are involved in removing methyl groups from histone tails, primarily on lysine residues of histone H3 (e.g., H3K4, H3K9, H3K27, and H3K36). This inhibition leads to a hypermethylated state of these histone marks, altering chromatin structure and gene transcription. In contrast, the (Z)-isomer of JIB-04 is epigenetically inactive and does not significantly inhibit JHDM activity. This differential activity is crucial for its function as a negative control. For instance, studies have shown that the (E)-isomer potently inhibits cancer cell viability, while the (Z)-isomer is nearly 100-fold less potent.

Data Presentation

The following table summarizes the inhibitory activity of the active (E)-JIB-04 against various JmjC histone demethylases. The (Z)-isomer is considered inactive at comparable concentrations.

Target Demethylase(E)-JIB-04 IC₅₀ (nM)Reference
JARID1A (KDM5A)230
JMJD2A (KDM4A)445
JMJD2B (KDM4B)435
JMJD2C (KDM4C)1100
JMJD2D (KDM4D)290
JMJD2E (KDM4E)340
JMJD3 (KDM6B)855

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of JIB-04 isomers and a typical experimental workflow for using this compound as a negative control.

cluster_0 Mechanism of JIB-04 Isomers E_JIB (E)-JIB-04 (Active) JHDM JmjC Histone Demethylases (JHDMs) E_JIB->JHDM Inhibits Z_JIB This compound (Inactive) Z_JIB->JHDM No significant inhibition Histone_Me Histone Methylation (e.g., H3K9me3) JHDM->Histone_Me Demethylates Gene_Repression Gene Repression Histone_Me->Gene_Repression Maintains Cell_Effects Cell Cycle Arrest, Apoptosis Gene_Repression->Cell_Effects Leads to (in cancer)

Caption: Mechanism of (E)-JIB-04 vs. This compound.

cluster_1 Experimental Workflow start Seed Cells treatment Treat Cells start->treatment vehicle Vehicle Control (e.g., DMSO) treatment->vehicle active (E)-JIB-04 treatment->active negative This compound treatment->negative incubation Incubate for Desired Time vehicle->incubation active->incubation negative->incubation analysis Downstream Analysis incubation->analysis viability Cell Viability (MTT, etc.) analysis->viability western Western Blot (Histone Marks, Apoptosis Markers) analysis->western qpcr qRT-PCR (Gene Expression) analysis->qpcr

Caption: Using this compound as a negative control.

Experimental Protocols

Here are detailed protocols for key experiments where this compound is used as a negative control.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of JIB-04 isomers on cell proliferation.

Materials:

  • (E)-JIB-04 and this compound (stock solutions in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

  • Prepare serial dilutions of (E)-JIB-04 and this compound in complete cell culture medium. A vehicle control (DMSO) at the same final concentration as the highest drug concentration should also be prepared.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of (E)-JIB-04, this compound, or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Normalize the absorbance values to the vehicle-treated cells to determine the percentage of cell viability and calculate IC₅₀ values.

Western Blot for Histone Methylation and Apoptosis Markers

This protocol is used to analyze changes in global histone methylation levels and to detect markers of apoptosis.

Materials:

  • (E)-JIB-04 and this compound

  • Cell line of interest

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-H3K9me3, anti-H3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with vehicle, a specific concentration of (E)-JIB-04, and the same concentration of this compound for the desired time (e.g., 24-48 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control like β-actin or total histone H3 to ensure equal protein loading.

In Vitro Histone Demethylase Activity Assay

This assay directly measures the inhibitory effect of JIB-04 isomers on the enzymatic activity of a specific JmjC histone demethylase.

Materials:

  • Recombinant JmjC histone demethylase (e.g., JMJD2E)

  • (E)-JIB-04 and this compound

  • Histone peptide substrate (e.g., H3K9me3 peptide)

  • Assay buffer (containing cofactors like Fe(II), α-ketoglutarate, and ascorbate)

  • ELISA-based detection kit for the demethylated product (e.g., H3K9me2)

Protocol:

  • In a reaction well, combine the recombinant JmjC enzyme, the histone peptide substrate, and the assay buffer.

  • Add different concentrations of (E)-JIB-04, this compound, or vehicle control to the wells.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for the demethylation reaction to occur.

  • Stop the reaction and use an ELISA-based method to quantify the amount of the demethylated product. This typically involves capturing the modified peptide on an antibody-coated plate and detecting it with a specific detection antibody.

  • Measure the signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control to determine the IC₅₀ values.

Conclusion

This compound is an indispensable tool for researchers studying the biological roles of JmjC histone demethylases. By serving as a structurally related but inactive negative control, it enables the confident attribution of observed cellular effects to the specific inhibition of JHDMs by its active counterpart, (E)-JIB-04. The rigorous use of this compound in parallel with the active compound is essential for generating robust and reliable data in the field of epigenetics and drug development.

References

Application Notes and Protocols for (Z)-JIB-04 in Histone Demethylase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Z)-JIB-04, and more potently its E-isomer, is a cell-permeable, pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2] It exerts its inhibitory effect through a novel mechanism that is not competitive with the co-substrate α-ketoglutarate, but rather involves the disruption of oxygen binding to the active site Fe(II).[2][3] This small molecule has been instrumental in elucidating the role of histone demethylases in various biological processes, particularly in cancer biology, where it has been shown to selectively inhibit cancer cell growth both in vitro and in vivo.[1][4] These application notes provide detailed protocols for the use of JIB-04 in various histone demethylase assays, intended for researchers, scientists, and drug development professionals.

Data Presentation

Inhibitory Activity of JIB-04 Against a Panel of Jumonji Histone Demethylases

The half-maximal inhibitory concentration (IC₅₀) values of JIB-04 have been determined against a range of JmjC histone demethylases using various in vitro assay formats. The data presented below is a summary from multiple independent studies.

Target DemethylaseAlternative NameIC₅₀ (nM)Reference
JARID1AKDM5A230[1][5]
JMJD2AKDM4A445[1][5]
JMJD2BKDM4B435[1][5]
JMJD2CKDM4C1100[1][5]
JMJD2DKDM4D290[5][6]
JMJD2EKDM4E340[1][5]
JMJD3KDM6B855[1][5]

Note: IC₅₀ values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Solubility and Stock Solution Preparation
PropertyValueReference
Molecular Weight 308.76 g/mol [1]
Formula C₁₇H₁₃ClN₄[1]
Solubility Soluble in DMSO (up to 100 mM)[1]
Storage Store powder at +4°C. Store stock solutions at -20°C or -80°C.[1]

To prepare a 10 mM stock solution of JIB-04, dissolve 3.09 mg of JIB-04 in 1 mL of DMSO. For cellular assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration.

Experimental Protocols

In Vitro Histone Demethylase Inhibition Assay (ELISA-based)

This protocol describes a general method to determine the IC₅₀ of JIB-04 against a specific JmjC histone demethylase using an ELISA-based format.

Materials:

  • Recombinant JmjC histone demethylase (e.g., JMJD2A, JARID1A)

  • Histone peptide substrate corresponding to the enzyme's target (e.g., H3K9me3 peptide for JMJD2A)

  • JIB-04

  • Assay Buffer: 50 mM HEPES pH 7.5, 0.01% Tween 20, 120 nM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM sodium L-ascorbate[6]

  • Primary antibody specific for the demethylated product (e.g., anti-H3K9me2)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well plate (high-binding)

  • Plate reader

Procedure:

  • Coat a 96-well plate with the histone peptide substrate according to the manufacturer's instructions or established protocols. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Prepare serial dilutions of JIB-04 in the Assay Buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

  • Add the JIB-04 dilutions or controls to the wells.

  • Add the recombinant JmjC histone demethylase to all wells except the no-enzyme control. The final enzyme concentration should be in the linear range of the assay (e.g., 10-200 ng/well).[6]

  • Incubate the plate at 37°C for 1-2 hours.[6]

  • Wash the wells to remove the enzyme and inhibitor.

  • Add the primary antibody diluted in a suitable blocking buffer and incubate at room temperature for 1 hour.

  • Wash the wells and add the HRP-conjugated secondary antibody. Incubate at room temperature for 1 hour.

  • Wash the wells and add the TMB substrate. Incubate until a sufficient color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each JIB-04 concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Cellular Assay for Global Histone Methylation

This protocol describes the assessment of changes in global histone methylation levels in cells treated with JIB-04 using Western blotting.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • JIB-04

  • DMSO (vehicle control)

  • PBS

  • Histone extraction buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against specific histone methylation marks (e.g., anti-H3K4me3, anti-H3K9me3, anti-H3K27me3) and a loading control (e.g., anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of JIB-04 (e.g., 0.1 - 10 µM) or DMSO for the desired duration (e.g., 24-72 hours).[7][8]

  • Harvest the cells by scraping or trypsinization and wash with cold PBS.

  • Extract histones using an acid extraction method or a commercial kit.

  • Quantify the protein concentration of the histone extracts using a BCA assay.

  • Separate equal amounts of histone extracts (e.g., 10-20 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the histone methylation marks of interest and the loading control overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane extensively and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of the specific histone methylation marks to the total histone H3 loading control.

Visualizations

Mechanism of Action of JIB-04

JIB04_Mechanism cluster_Enzyme JmjC Histone Demethylase cluster_Histone Histone Substrate Enzyme JmjC Enzyme (e.g., KDM4A, KDM5A) Demethylated_Histone Demethylated Histone (e.g., H3K9me2) Enzyme->Demethylated_Histone Demethylation Fe(II) Fe(II) Fe(II)->Enzyme alpha_KG α-Ketoglutarate alpha_KG->Enzyme O2 O₂ O2->Enzyme Methylated_Histone Methylated Histone (e.g., H3K9me3) Methylated_Histone->Enzyme Substrate binding JIB04 This compound JIB04->Enzyme Inhibition (disrupts O₂ binding)

Caption: Mechanism of JIB-04 inhibition of JmjC histone demethylases.

Experimental Workflow for In Vitro Inhibition Assay

InVitro_Workflow start Start: Prepare Reagents plate_prep Coat 96-well plate with histone peptide substrate start->plate_prep jib_prep Prepare serial dilutions of JIB-04 start->jib_prep enzyme_reaction Incubate substrate, JIB-04, and JmjC enzyme (37°C, 1-2h) plate_prep->enzyme_reaction jib_prep->enzyme_reaction washing1 Wash wells enzyme_reaction->washing1 primary_ab Add primary antibody (detects demethylated product) washing1->primary_ab washing2 Wash wells primary_ab->washing2 secondary_ab Add HRP-conjugated secondary antibody washing2->secondary_ab washing3 Wash wells secondary_ab->washing3 detection Add TMB substrate and measure absorbance at 450 nm washing3->detection analysis Calculate % inhibition and determine IC₅₀ detection->analysis end End analysis->end

Caption: Workflow for an ELISA-based in vitro histone demethylase inhibition assay.

Experimental Workflow for Cellular Histone Methylation Analysis

Cellular_Workflow start Start: Cell Culture cell_plating Plate cells and allow to adhere start->cell_plating treatment Treat cells with JIB-04 or vehicle (DMSO) cell_plating->treatment harvest Harvest and wash cells treatment->harvest histone_extraction Extract histones from cell pellet harvest->histone_extraction quantification Quantify protein concentration histone_extraction->quantification sds_page Separate histones by SDS-PAGE quantification->sds_page western_blot Transfer to PVDF membrane and perform Western blot sds_page->western_blot detection Detect specific histone methylation marks western_blot->detection analysis Quantify and normalize band intensities detection->analysis end End analysis->end

Caption: Workflow for analyzing cellular histone methylation levels after JIB-04 treatment.

References

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-JIB-04 is a potent, cell-permeable, pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. It has been demonstrated to selectively induce apoptosis and inhibit the proliferation of various cancer cell lines while exhibiting lower toxicity towards normal cells. These application notes provide a summary of recommended working concentrations and detailed protocols for in vitro use.

Mechanism of Action

This compound inhibits the enzymatic activity of multiple JmjC histone demethylases, which are responsible for removing methyl groups from histone lysine (B10760008) residues. This inhibition leads to alterations in gene expression, ultimately affecting cellular processes such as proliferation, cell cycle, and apoptosis.[1] JIB-04 has been shown to impact several signaling pathways, including the PI3K-Akt pathway, leading to cell cycle arrest and the inhibition of cancer stem-like cell properties in hepatocellular carcinoma cells.[2]

Data Presentation: Recommended Working Concentrations

The effective concentration of this compound in vitro is cell-type and assay-dependent. The following table summarizes reported concentrations from various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Cell Line TypeAssayRecommended Concentration RangeReference
Ewing Sarcoma Cell Lines (TC32, A4573, etc.)MTT Assay (Growth Inhibition)0.13 µM - 1.84 µM (IC50 after 48h)[3]
Human Aortic Smooth Muscle Cells (HASMCs)Cell Viability (CCK-8 & LDH)0.1 µM - 10 µM (little toxicity below 1 µM)[4]
Hepatocellular Carcinoma (HCC) Cells (PLC/PRF/5, Huh7)Cell Proliferation (CCK-8)6 µM (for 24-96h treatment)[2]
Lung and Prostate Cancer Cell LinesGrowth InhibitionAs low as 10 nM
Glioblastoma (GB) Cell LinesInhibition of Proliferation2500 nM (2.5 µM)
Cardiomyocytes (H9c2)Inhibition of Ang II-induced markers2.5 µM, 5 µM, 10 µM
Various Cancer Cell LinesInhibition of H3K9me3 demethylase activity500 nM

Experimental Protocols

Cell Viability and Proliferation Assay (MTT/MTS Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability and proliferation using a tetrazolium-based assay like MTT or MTS.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: If using MTT, carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570-590 nm for MTT, 490 nm for MTS) using a microplate reader.

Western Blot Analysis of Histone Methylation

This protocol outlines the steps to assess changes in global histone methylation levels following treatment with this compound.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Acid extraction buffers for histones (optional, but recommended)

  • SDS-PAGE gels (high percentage, e.g., 15%)

  • PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies against specific histone modifications (e.g., H3K4me3, H3K9me3) and total histones (e.g., H3) for loading control.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells. For histone analysis, acid extraction is often preferred to enrich for histone proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 5 µg of acid-extracted histones) onto a high-percentage SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Adding a small amount of SDS (e.g., 0.01%) to the transfer buffer can improve the transfer of basic histone proteins.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then incubate with a chemiluminescent substrate. Visualize the bands using an imaging system.

Caspase-3 Activity Assay

This protocol provides a method to measure the induction of apoptosis by this compound by quantifying the activity of caspase-3.

Materials:

  • This compound

  • Cell lysis buffer for caspase assays

  • Caspase-3 substrate (e.g., DEVD-pNA or a fluorometric substrate)

  • Reaction buffer

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Induce Apoptosis: Treat cells with this compound at the desired concentration and for a suitable duration to induce apoptosis. Include an untreated control.

  • Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer. Incubate on ice for 10-30 minutes.

  • Centrifugation: Centrifuge the lysates to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 400-405 nm for a colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for a fluorometric assay. The increase in signal is proportional to the caspase-3 activity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat Cells with this compound cell_culture->treatment jib04_prep This compound Preparation (Stock in DMSO, Dilutions) jib04_prep->treatment viability Cell Viability (MTT/MTS) treatment->viability western Western Blot (Histone Methylation) treatment->western caspase Apoptosis Assay (Caspase-3 Activity) treatment->caspase data_analysis Data Analysis & Interpretation viability->data_analysis western->data_analysis caspase->data_analysis

Caption: A generalized workflow for in vitro experiments using this compound.

signaling_pathway JIB04 This compound JMJD JmjC Domain Histone Demethylases (e.g., KDM4, KDM5, KDM6) JIB04->JMJD Inhibits PI3K_Akt PI3K-Akt Pathway (Inactivation) JIB04->PI3K_Akt Impacts Histone_Methylation Increased Histone Methylation (e.g., H3K4me3, H3K9me3) JMJD->Histone_Methylation Maintains Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression Gene_Expression->PI3K_Akt Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Induction Gene_Expression->Apoptosis Proliferation Decreased Cell Proliferation Gene_Expression->Proliferation

References

Application Notes and Protocols for Incorporating (Z)-JIB-04 in ChIP-seq Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (Z)-JIB-04 as a Negative Control

This compound is the geometrically inactive isomer of JIB-04, a potent pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs). Due to its structural conformation, this compound does not effectively bind to the active site of these enzymes and therefore does not inhibit their demethylase activity. This inert property makes this compound an ideal negative control for experiments utilizing the active (E)-JIB-04 isomer. Incorporating this compound in a Chromatin Immunoprecipitation sequencing (ChIP-seq) experimental design is crucial for distinguishing specific effects of JmjC inhibition from off-target or vehicle-related effects. By comparing the results from (E)-JIB-04-treated, this compound-treated, and vehicle-treated (e.g., DMSO) cells, researchers can confidently attribute changes in histone methylation and gene expression to the specific inhibition of JmjC demethylases.

Mechanism of Action of JmjC Histone Demethylases

JmjC domain-containing histone demethylases are a large family of enzymes that play a critical role in epigenetic regulation by removing methyl groups from lysine (B10760008) residues on histone tails. This process is crucial for modulating chromatin structure and gene expression. The active (E)-isomer of JIB-04 inhibits these enzymes, leading to an accumulation of histone methylation marks, which can be quantified by ChIP-seq.

Data Presentation: Comparative Effects of JIB-04 Isomers

The following tables summarize the differential effects of the active (E)-JIB-04 and the inactive this compound on histone demethylase activity, global histone methylation levels, and gene expression, as reported in various studies.

Table 1: Effect of JIB-04 Isomers on H3K9me3 Demethylase Activity in H358 NSCLC cells [1]

Treatment (0.1–2 µM)H3K9me3 Demethylase Activity
DMSO (Vehicle)No significant change
This compoundNo significant change
(E)-JIB-04Significant decrease

Table 2: Global Histone Methylation Changes in Response to (E)-JIB-04 Treatment in Ewing Sarcoma and Hepatocellular Carcinoma Cells [2][3]

Histone MarkCell LineFold Change vs. Vehicle (E)-JIB-04
H3K4me3A673~1.5-fold increase
SK-N-MC~2-fold increase
H3K9me3A673Slight increase
HCC cellsIncreased
H3K27me3SK-ES-1, SK-N-MC, A6732 to 4-fold increase
HCC cellsIncreased
H3K36me2/3HCC cellsIncreased

(Note: In the referenced studies, this compound was shown to have no significant effect on these histone marks, similar to the vehicle control.)

Table 3: Differential Gene Expression in H358 NSCLC Cells Treated with JIB-04 Isomers (500 nM for 4 hours) [1]

TreatmentNumber of Upregulated Genes (>2-fold)Number of Downregulated Genes (>2-fold)
This compoundNo significant change from controlNo significant change from control
(E)-JIB-04> 100~ 20

Experimental Protocols

This section provides a detailed protocol for a ChIP-seq experiment designed to assess the impact of JmjC inhibition on histone methylation, incorporating this compound as a negative control.

Cell Culture and Treatment
  • Cell Seeding: Plate the cells of interest at a density that will result in 80-90% confluency at the time of harvesting.

  • Treatment Groups: Prepare three treatment groups:

    • Vehicle Control: Treat cells with the same volume of DMSO (or other solvent used to dissolve JIB-04) as the other groups.

    • This compound (Inactive Control): Treat cells with this compound at the desired final concentration (e.g., 1 µM).

    • (E)-JIB-04 (Active Inhibitor): Treat cells with (E)-JIB-04 at the same final concentration as the (Z)-isomer.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24-48 hours). The optimal time should be determined empirically for the cell line and target of interest.

Chromatin Immunoprecipitation (ChIP)

This protocol is adapted from standard cross-linking ChIP procedures.

  • Cross-linking:

    • Add formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells and collect them by centrifugation.

    • Resuspend the cell pellet in lysis buffer and incubate on ice.

    • Shear the chromatin to an average size of 200-800 bp using sonication. Optimization of sonication conditions is critical for each cell type and instrument.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with rotation with an antibody specific to the histone mark of interest (e.g., anti-H3K27me3) and a negative control antibody (e.g., IgG).

    • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

    • Elute the chromatin from the beads using an elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Add NaCl to the eluted chromatin and incubate at 65°C for at least 6 hours to reverse the cross-links.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a PCR purification kit or phenol:chloroform extraction.

Library Preparation and Sequencing
  • Quantify the purified ChIP DNA.

  • Prepare sequencing libraries from the ChIP DNA and input DNA samples according to the manufacturer's instructions for the chosen sequencing platform (e.g., Illumina).

  • Perform high-throughput sequencing.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for designing and interpreting your this compound inclusive ChIP-seq experiments.

experimental_workflow cluster_treatment Cell Treatment cluster_chip ChIP-seq Protocol cluster_analysis Data Analysis DMSO Vehicle (DMSO) Crosslink Cross-linking & Lysis DMSO->Crosslink Z_JIB This compound Z_JIB->Crosslink E_JIB (E)-JIB-04 E_JIB->Crosslink Shear Chromatin Shearing Crosslink->Shear IP Immunoprecipitation Shear->IP Purify DNA Purification IP->Purify Sequencing Sequencing Purify->Sequencing Alignment Alignment Sequencing->Alignment PeakCalling Peak Calling Alignment->PeakCalling Comparison Differential Binding Analysis PeakCalling->Comparison

Caption: ChIP-seq workflow with this compound.

signaling_pathway cluster_inhibition JmjC Inhibition cluster_downstream Downstream Effects E_JIB (E)-JIB-04 JmjC JmjC Demethylases E_JIB->JmjC Histone Increased Histone Methylation (e.g., H3K27me3) JmjC->Histone demethylates Chromatin Altered Chromatin Accessibility Histone->Chromatin Transcription Transcriptional Reprogramming Chromatin->Transcription PI3K PI3K/AKT Pathway Modulation Transcription->PI3K

Caption: (E)-JIB-04 mechanism of action.

logical_relationship cluster_controls Controls cluster_active Active Compound cluster_effects Observed Effects DMSO Vehicle (DMSO) Vehicle_Effect Baseline/Vehicle Effects DMSO->Vehicle_Effect Z_JIB Inactive Isomer (this compound) Z_JIB->Vehicle_Effect E_JIB Active Isomer ((E)-JIB-04) Specific_Effect Specific Inhibition Effects E_JIB->Specific_Effect

Caption: Rationale for using this compound.

References

Application Note: Western Blot Protocol to Validate the Inactivity of (Z)-JIB-04

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing Western blot analysis to demonstrate the lack of biological effect of (Z)-JIB-04, the inactive isomer of the pan-Jumonji C (JmjC) domain-containing histone demethylase (JHDM) inhibitor, JIB-04. The active (E)-isomer of JIB-04 is known to inhibit JHDMs, leading to an increase in histone methylation marks such as H3K9me3 and H3K27me3.[1][2] This protocol uses the (Z)-isomer as a crucial negative control to ensure that any observed effects from the (E)-isomer are specific to its inhibitory action.

Signaling Pathway: JmjC Histone Demethylase Inhibition

JmjC domain-containing histone demethylases (JHDMs) are enzymes that remove methyl groups from lysine (B10760008) residues on histone tails, a key process in epigenetic regulation.[3] The active (E)-isomer of JIB-04 specifically inhibits this activity, preventing the removal of methyl marks.[4][5] In contrast, the (Z)-isomer is structurally configured to be inactive and should not inhibit the demethylase, leaving histone methylation levels unchanged.

cluster_0 Normal Cellular Process cluster_1 Effective Inhibition with (E)-JIB-04 cluster_2 Lack of Effect with this compound Histone_me Methylated Histone (e.g., H3K9me3) JHDM JmjC Demethylase Histone_me->JHDM Substrate Histone_unme Demethylated Histone JHDM->Histone_unme Catalyzes E_JIB04 (E)-JIB-04 (Active) JHDM_inhibited JmjC Demethylase E_JIB04->JHDM_inhibited Inhibits Histone_me_persist Methylation Persists JHDM_inhibited->Histone_me_persist No Reaction Z_JIB04 This compound (Inactive) JHDM_active JmjC Demethylase Z_JIB04->JHDM_active No Inhibition Histone_unme_2 Demethylated Histone JHDM_active->Histone_unme_2 Catalyzes Histone_me_2 Methylated Histone Histone_me_2->JHDM_active Substrate

Caption: Mechanism of JmjC demethylase inhibition by JIB-04 isomers.

Experimental Protocol

This protocol is optimized for detecting changes in histone methylation in cultured cells.

2.1. Materials and Reagents

  • Cell Lines: A cell line known to be sensitive to (E)-JIB-04 (e.g., H358, A549 lung cancer cells).[5]

  • Compounds: (E)-JIB-04 (active isomer), this compound (inactive isomer), DMSO (vehicle control).

  • Cell Culture: Standard cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: BCA Protein Assay Kit.

  • SDS-PAGE: 15% Tris-Glycine gels, 2x Laemmli sample buffer.[6]

  • Transfer: 0.2 µm Nitrocellulose membrane, transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).[7]

  • Blocking: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6][8]

  • Primary Antibodies:

    • Rabbit anti-H3K9me3

    • Rabbit anti-H3K27me3

    • Rabbit anti-Total Histone H3 (Loading Control)

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.

  • Detection: Enhanced Chemiluminescence (ECL) substrate.

2.2. Procedure

  • Cell Culture and Treatment:

    • Plate cells to achieve 70-80% confluency at the time of harvest.

    • Treat cells for 24-48 hours with:

      • Vehicle control (e.g., 0.1% DMSO).

      • (E)-JIB-04 (effective concentration, e.g., 500 nM).[5]

      • This compound (same concentration as the E-isomer).

    • Prepare triplicate plates for each condition.

  • Cell Lysis and Protein Extraction:

    • Wash cells twice with ice-cold PBS.[9]

    • Add 1 mL of ice-cold supplemented RIPA buffer to each 10 cm plate.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.[9]

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[9]

    • Transfer the supernatant (total cell lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer.

    • Boil samples at 95-100°C for 5-10 minutes.[6]

    • Load 15-20 µg of protein per lane onto a 15% Tris-Glycine gel. Include a pre-stained protein ladder.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a 0.2 µm nitrocellulose membrane at 100V for 60-90 minutes in a cold room or on ice.[6][7]

    • Verify transfer efficiency by Ponceau S staining of the membrane.

  • Immunoblotting:

    • Destain the membrane with TBST and block with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[10]

    • Incubate the membrane with primary antibody (e.g., anti-H3K9me3, diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[6]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Apply ECL detection reagent according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe for Total Histone H3 as a loading control.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the histone modification mark to the Total Histone H3 signal for each lane.

Experimental Workflow

start Cell Seeding treatment Treatment (Vehicle, E-JIB, Z-JIB) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE (15% Gel) quant->sds_page transfer Protein Transfer (0.2µm Nitrocellulose) sds_page->transfer blocking Blocking (5% BSA) transfer->blocking probing Antibody Incubation (Primary & Secondary) blocking->probing detection ECL Detection probing->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Caption: Western blot workflow for analyzing JIB-04 effects.

Data Presentation and Interpretation

The results should demonstrate a clear difference in the activity between the two JIB-04 isomers. Quantitative data from densitometry should be summarized as shown below.

Table 1: Hypothetical Densitometry Analysis of Histone Methylation

Treatment GroupTarget ProteinNormalized Intensity (Mean ± SD)Fold Change vs. VehicleP-value (vs. Vehicle)
Vehicle (DMSO) H3K9me31.00 ± 0.121.0-
H3K27me31.00 ± 0.091.0-
(E)-JIB-04 (500 nM) H3K9me32.45 ± 0.212.45< 0.01
H3K27me32.81 ± 0.252.81< 0.01
This compound (500 nM) H3K9me31.05 ± 0.151.05> 0.05 (n.s.)
H3K27me30.98 ± 0.110.98> 0.05 (n.s.)
Data are represented as mean ± standard deviation (n=3). Intensity is normalized to Total Histone H3 loading control. Statistical significance determined by Student's t-test. n.s. = not significant.

Interpretation:

  • Vehicle Control: Establishes the baseline level of histone methylation.

  • (E)-JIB-04: A significant increase in the normalized intensity for H3K9me3 and H3K27me3 is expected, confirming that the active isomer effectively inhibits JmjC demethylases, leading to an accumulation of these methylation marks.[11]

  • This compound: The normalized intensity for both histone marks should show no statistically significant difference compared to the vehicle control. This result validates that the (Z)-isomer is inactive at the tested concentration and serves as a proper negative control for the experiment.[2][5]

References

Application Notes and Protocols for (Z)-JIB-04 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-JIB-04 is the inactive Z-isomer of the pan-selective Jumonji histone demethylase (JDM) inhibitor, JIB-04. In contrast to its active E-isomer, this compound demonstrates significantly reduced or no inhibitory activity against JDM enzymes.[1][2][3] This property makes it an ideal negative control for high-throughput screening (HTS) campaigns and other experiments designed to investigate the specific effects of JDM inhibition by the active E-isomer. The use of this compound allows researchers to distinguish between on-target effects of JDM inhibition and off-target or non-specific effects of the chemical scaffold.

These application notes provide detailed protocols for utilizing this compound as a negative control in various HTS assays, ensuring the generation of robust and reliable data.

Mechanism of Action and Role as a Negative Control

The active E-isomer of JIB-04 is a potent, cell-permeable inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases. It is not a competitive inhibitor of α-ketoglutarate, a key cofactor for these enzymes.[4] The inhibitory activity of JIB-04 is isomer-specific, with the E-isomer being significantly more potent than the Z-isomer.[1] this compound is considered inactive in epigenetic analysis and serves as a crucial tool to validate that the observed biological effects of the E-isomer are due to the specific inhibition of Jumonji demethylases and not due to other, non-specific interactions of the compound with cellular components.

Data Presentation

Table 1: Comparative Activity of JIB-04 Isomers
IsomerTargetIC50 (nM)ActivityReference
(E)-JIB-04JARID1A230Active
(E)-JIB-04JMJD2E340Active
(E)-JIB-04JMJD3855Active
(E)-JIB-04JMJD2A445Active
(E)-JIB-04JMJD2B435Active
(E)-JIB-04JMJD2C1100Active
(E)-JIB-04JMJD2D290Active
This compoundJumonji Demethylases>100-fold less potent than E-isomerInactive

Mandatory Visualization

G cluster_JIB04 JIB-04 Isomers cluster_JDM Jumonji Histone Demethylases (JDMs) cluster_Histones Histone Methylation cluster_output Cellular Processes (E)-JIB-04 (E)-JIB-04 JDM JDM Enzymes (e.g., JARID, JMJD) (E)-JIB-04->JDM Inhibits This compound This compound This compound->JDM No significant inhibition H_methyl Methylated Histones (e.g., H3K4me3, H3K9me3) JDM->H_methyl Demethylates H_demethyl Demethylated Histones Gene Altered Gene Expression H_methyl->Gene Phenotype Cancer Cell-Specific Apoptosis & Growth Inhibition Gene->Phenotype

Caption: Signaling pathway of (E)-JIB-04 and the role of this compound.

Experimental Protocols

High-Throughput Cell Viability Assay

This protocol is designed to assess the cytotoxic or cytostatic effects of compounds on cultured cells in a 96-well or 384-well format. This compound is used as a negative control to demonstrate the specificity of the active E-isomer.

Materials:

  • Cancer cell line of interest (e.g., H358, A549)

  • Complete cell culture medium

  • (E)-JIB-04 and this compound (dissolved in DMSO)

  • 96-well or 384-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader capable of measuring luminescence or absorbance

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well or 384-well plates at a predetermined optimal density.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a dilution series of (E)-JIB-04 and this compound in culture medium. A typical concentration range for the E-isomer is 10 nM to 10 µM.

    • For this compound, use concentrations identical to the E-isomer to serve as a direct negative control. A single high concentration (e.g., 10 µM) can also be used.

    • Include a vehicle control (DMSO) at the same final concentration as the compound-treated wells.

    • Remove the old medium from the cell plates and add the medium containing the compounds.

  • Incubation:

    • Incubate the plates for 48-96 hours at 37°C, 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required by the reagent.

    • Measure luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot dose-response curves and calculate IC50 values for the E-isomer.

    • Compare the activity of the E-isomer to the Z-isomer. The Z-isomer is expected to show minimal to no effect on cell viability at the tested concentrations.

G start Start seed Seed cells in multi-well plates start->seed incubate1 Incubate overnight seed->incubate1 prepare Prepare serial dilutions of (E)-JIB-04 & this compound incubate1->prepare treat Treat cells with compounds prepare->treat incubate2 Incubate for 48-96 hours treat->incubate2 add_reagent Add cell viability reagent incubate2->add_reagent read Read plate (luminescence/absorbance) add_reagent->read analyze Analyze data: - Normalize to control - Plot dose-response - Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for a high-throughput cell viability assay.

High-Throughput In-Cell Western or Immunofluorescence Assay

This protocol is for the quantitative detection of histone methylation marks or other protein targets within cells in a multi-well plate format. This compound is used to confirm that changes in protein levels or post-translational modifications are specific to the inhibition of Jumonji demethylases.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • (E)-JIB-04 and this compound (dissolved in DMSO)

  • 96-well or 384-well black-walled, clear-bottom plates

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-H3K4me3, anti-H3K9me3)

  • Fluorescently labeled secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or plate reader with fluorescence capabilities

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the Cell Viability Assay protocol, seeding cells in black-walled plates. A recommended concentration for demonstrating isomer-specific effects is 500 nM for both (E)- and this compound, with a 24-hour treatment duration.

  • Cell Fixation and Permeabilization:

    • After incubation, carefully remove the medium.

    • Wash cells with PBS.

    • Fix the cells with fixative for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash with PBS.

  • Immunostaining:

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash with PBS.

    • Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or measure fluorescence intensity with a plate reader.

    • Quantify the fluorescence intensity of the target protein or histone mark per cell or per well.

    • Normalize the data to the vehicle control.

    • Compare the effects of (E)-JIB-04 and this compound. A significant change in the signal should be observed with the E-isomer but not with the Z-isomer.

G start Start seed_treat Seed and treat cells with (E)-JIB-04 & this compound start->seed_treat fix_perm Fix and permeabilize cells seed_treat->fix_perm block Block non-specific antibody binding fix_perm->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody & DAPI primary_ab->secondary_ab image Acquire images or read fluorescence secondary_ab->image analyze Quantify and analyze fluorescence intensity image->analyze end End analyze->end

Caption: Workflow for a high-throughput immunofluorescence assay.

Conclusion

This compound is an indispensable tool for researchers studying the biological roles of Jumonji histone demethylases. Its inactivity relative to the E-isomer provides a stringent control for ensuring that the observed effects in high-throughput screens and other assays are a direct consequence of JDM inhibition. The protocols outlined in these application notes provide a framework for the effective use of this compound as a negative control, thereby enhancing the reliability and interpretability of experimental results.

References

Application Notes and Protocols for the Use of (Z)-JIB-04 in CRISPR-Based Epigenetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRISPR-based epigenetic editing has emerged as a powerful tool for dissecting the causal links between specific epigenetic modifications and gene regulation. By fusing catalytically inactive Cas9 (dCas9) to epigenetic effector domains, researchers can precisely deposit or remove histone marks at targeted genomic loci. However, the dynamic nature of the epigenome, maintained by a balance of "writer" and "eraser" enzymes, can sometimes limit the magnitude and duration of the desired epigenetic change.

(Z)-JIB-04 is a potent, cell-permeable, pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2][3][4][5] These enzymes are responsible for removing methyl groups from histone lysine (B10760008) residues, acting as "erasers" of histone methylation. By inhibiting the JmjC family of demethylases, JIB-04 can prevent the removal of histone methylation marks, leading to their accumulation.[1][5] This application note explores the rationale and provides protocols for using this compound to enhance the efficacy and stability of CRISPR-based epigenetic editing, particularly for studies involving targeted gene activation or repression through histone methylation.

Mechanism of Action and Synergy with CRISPR Epigenetic Editors

This compound inhibits a broad range of JmjC demethylases, which target various histone methylation marks, including H3K4me3, H3K9me3, and H3K27me3.[1][2] In the context of CRISPR-based epigenetic studies, JIB-04 can be used to create a cellular environment that is permissive to the desired epigenetic change.

For instance, when using a dCas9 fusion to a histone methyltransferase (e.g., dCas9-SETD1A for H3K4me3 deposition to activate a gene), the co-administration of JIB-04 can inhibit the endogenous JmjC demethylases that would otherwise remove these newly deposited marks. This synergistic action is expected to lead to a more robust and sustained accumulation of the desired histone modification at the target locus, resulting in a stronger and more lasting effect on gene expression.

A proposed mechanism for this synergy is the inhibition of the enzymatic counter-activity that would otherwise erase the targeted epigenetic modification. This allows for a more pronounced and stable alteration of the local chromatin state, thereby potentiating the effect of the CRISPR-based editor.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound on various JmjC demethylases and its effect on cancer cell lines. This data is crucial for determining the appropriate working concentrations for your experiments.

Table 1: In Vitro Inhibitory Activity of this compound against JmjC Histone Demethylases

JmjC DemethylaseIC50 (nM)Histone Target(s)Reference(s)
JARID1A (KDM5A)230H3K4me3/me2[2][4][6]
JMJD2E (KDM4E)340H3K9me3/me2, H3K36me3/me2[2][4][6]
JMJD2A (KDM4A)445H3K9me3/me2, H3K36me3/me2[2][4][6]
JMJD2B (KDM4B)435H3K9me3/me2, H3K36me3/me2[2][4][6]
JMJD2C (KDM4C)1100H3K9me3/me2, H3K36me3/me2[2][4][6]
JMJD3 (KDM6B)855H3K27me3/me2[2][4][6]
JMJD2D (KDM4D)290H3K9me3/me2, H3K36me3/me2[6]

Table 2: Growth Inhibitory Activity (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference(s)
TC32Ewing Sarcoma0.13[1]
A4573Ewing Sarcoma1.84[1]
H358Non-small cell lung cancer~0.1[5]
A549Non-small cell lung cancer~0.25[5]
HCT116Colorectal CancerNot specified, effective at 2µM[7]
HT29Colorectal CancerNot specified, effective at 2µM[7]
DLD-1Colorectal CancerNot specified, effective at 2µM[7]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol outlines the general procedure for treating adherent mammalian cells with this compound.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete cell culture medium appropriate for your cell line

  • Adherent cells of interest

  • Standard cell culture plates and equipment

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Cell Seeding:

    • Seed your cells of interest in the appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) at a density that will ensure they are in the logarithmic growth phase during the treatment period.

    • Allow the cells to adhere and grow for 16-24 hours.

  • Treatment:

    • On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare a working solution of JIB-04 by diluting the stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve (e.g., 0.1 µM to 5 µM) to determine the optimal non-toxic concentration for your cell line.

    • Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO used for the highest JIB-04 concentration).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.

  • Downstream Analysis:

    • After the incubation period, harvest the cells for downstream analysis, such as RNA extraction for gene expression analysis, protein extraction for Western blotting, or chromatin immunoprecipitation (ChIP).

Protocol 2: Combined Use of this compound with CRISPR-dCas9 for Targeted Gene Activation

This protocol provides a framework for using this compound to enhance gene activation mediated by a dCas9-activator fusion protein (e.g., dCas9-VPR or dCas9-p300).

Materials:

  • Plasmids encoding the dCas9-activator and the specific single-guide RNA (sgRNA) targeting the promoter of the gene of interest.

  • Transfection reagent suitable for your cell line.

  • This compound stock solution (10 mM in DMSO).

  • Complete cell culture medium.

  • Cells of interest.

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the following day, co-transfect the cells with the dCas9-activator and sgRNA plasmids using your preferred transfection method. Include appropriate controls, such as a non-targeting sgRNA.

  • This compound Treatment:

    • 24 hours post-transfection, remove the transfection medium and replace it with fresh complete medium containing either this compound at the predetermined optimal concentration or a DMSO vehicle control.

    • Experimental groups should include:

      • No treatment control

      • dCas9-activator + targeting sgRNA + DMSO

      • dCas9-activator + targeting sgRNA + this compound

      • This compound alone

      • dCas9-activator + non-targeting sgRNA + this compound

  • Incubation and Harvesting:

    • Incubate the cells for an additional 48-72 hours.

    • Harvest the cells for downstream analysis.

  • Analysis:

    • Gene Expression Analysis: Extract RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression level of the target gene.

    • Histone Modification Analysis: Perform Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) using an antibody specific for the histone mark being deposited (e.g., H3K4me3 or H3K27ac) to assess the enrichment of this mark at the target gene promoter.

Visualizations

Signaling Pathway and Mechanism of Action

G cluster_crispr CRISPR-dCas9 System cluster_chromatin Target Gene Locus cluster_demethylation Endogenous Regulation dCas9_Editor dCas9-Histone Methyltransferase Promoter Promoter dCas9_Editor->Promoter deposits activating histone mark (e.g., H3K4me3) sgRNA sgRNA sgRNA->dCas9_Editor guides to target locus Gene Gene JmjC JmjC Demethylase Promoter->JmjC removes histone mark Gene_Activation Sustained Gene Activation Gene->Gene_Activation leads to JIB04 This compound JIB04->JmjC inhibits

Experimental Workflow

G cluster_analysis Downstream Analysis Day1 Day 1: Seed Cells Day2 Day 2: Transfect with dCas9-activator and sgRNA Day1->Day2 Day3 Day 3: Treat with this compound or DMSO Vehicle Day2->Day3 Day5 Day 5-6: Harvest Cells Day3->Day5 qRT_PCR qRT-PCR for Gene Expression Day5->qRT_PCR ChIP_qPCR ChIP-qPCR for Histone Marks Day5->ChIP_qPCR

Conclusion

The use of this compound in conjunction with CRISPR-based epigenetic editing tools presents a promising strategy to enhance the magnitude and stability of targeted epigenetic modifications. By inhibiting the enzymatic erasure of histone methylation, JIB-04 can potentiate the effects of dCas9-based editors, providing a more robust system for studying the functional consequences of specific epigenetic marks. The protocols and data provided in this application note serve as a guide for researchers to design and implement experiments that leverage this synergistic approach. As with any pharmacological agent, it is essential to perform initial dose-response experiments to determine the optimal, non-toxic concentration of this compound for the specific cell type and experimental conditions being used.

References

Troubleshooting & Optimization

potential off-target effects of (Z)-JIB-04 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the pan-selective Jumonji histone demethylase inhibitor, (Z)-JIB-04.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase family. It has been shown to inhibit several members of this family with varying potency. The active E-isomer of JIB-04 shows inhibitory activity against multiple Jumonji demethylases, and while the (Z)-isomer is often used as a negative control, it's important to verify its inactivity in your specific experimental setup.[1]

Table 1: In Vitro Inhibitory Activity of (E)-JIB-04 Against Jumonji Histone Demethylases [2]

TargetIC50 (nM)
JARID1A (KDM5A)230
JMJD2D (KDM4D)290
JMJD2E (KDM4E)340
JMJD2B (KDM4B)435
JMJD2A (KDM4A)445
JMJD3 (KDM6B)855
JMJD2C (KDM4C)1100

Q2: What is the mechanism of action of JIB-04?

JIB-04 is not a competitive inhibitor of α-ketoglutarate, a key cofactor for JmjC demethylases.[1][3] Instead, it is believed to function by disrupting the binding of O2 within the active site of the enzyme. Its inhibitory activity has been shown to be more potent in low-oxygen (hypoxic) environments. The E-isomer is the active form of the molecule, while the Z-isomer is considered inactive and can be used as a negative control in experiments.

Troubleshooting Guide

Problem 1: Unexpected or inconsistent cellular effects at high concentrations.

Possible Cause: Off-target effects. At high concentrations, small molecule inhibitors can bind to proteins other than their intended targets, leading to unforeseen biological consequences.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Before investigating off-targets, verify that JIB-04 is engaging its intended Jumonji targets in your cellular system. This can be done by observing changes in the methylation status of relevant histone lysines (e.g., H3K4me3, H3K9me3, H3K27me3) via Western blot. An increase in these methylation marks upon JIB-04 treatment would indicate on-target activity.

  • Perform a Dose-Response Curve: Determine the minimal concentration of JIB-04 required to achieve the desired on-target effect. Use the lowest effective concentration to minimize the risk of off-target binding. Cellular IC50 values for growth inhibition can be as low as 10 nM in some cancer cell lines.

  • Cellular Thermal Shift Assay (CETSA): CETSA can be used to identify direct targets of JIB-04 in a cellular context. This method assesses the thermal stability of proteins upon ligand binding. An increase in the thermal stability of a protein in the presence of JIB-04 suggests a direct interaction.

Problem 2: Compound precipitation in cell culture media.

Possible Cause: Poor solubility of JIB-04 in aqueous solutions.

Troubleshooting Steps:

  • Proper Stock Solution Preparation: Prepare a high-concentration stock solution of JIB-04 in a suitable organic solvent like DMSO. Store the stock solution at -20°C or -80°C as recommended by the supplier.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can lead to compound degradation and precipitation.

  • Final Dilution: When preparing the final working concentration in your cell culture media, ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) and non-toxic to your cells. Add the JIB-04 stock solution to the media and mix thoroughly immediately before adding to the cells.

  • Visual Inspection: Before treating your cells, visually inspect the media for any signs of precipitation. If precipitation is observed, prepare a fresh dilution.

Problem 3: Inconsistent results between experiments.

Possible Cause: Variability in experimental conditions or compound integrity.

Troubleshooting Steps:

  • Use of the Inactive (Z)-Isomer as a Control: Always include the inactive (Z)-isomer of JIB-04 as a negative control in your experiments. This will help you to distinguish between specific on-target effects of the active (E)-isomer and non-specific or off-target effects.

  • Consistent Cell Culture Conditions: Maintain consistent cell density, passage number, and growth conditions between experiments.

  • Verify Compound Integrity: If you suspect compound degradation, you can verify its activity using a simple in vitro demethylase assay with a recombinant Jumonji enzyme.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of JIB-04 binding to its target proteins in intact cells.

Workflow Diagram:

G A 1. Cell Culture and Treatment - Culture cells to desired confluency. - Treat with this compound or vehicle (DMSO). B 2. Heating - Aliquot cell suspension into PCR tubes. - Heat at a range of temperatures (e.g., 40-70°C). A->B C 3. Cell Lysis - Lyse cells by freeze-thaw cycles or with lysis buffer. B->C D 4. Separation of Soluble and Precipitated Proteins - Centrifuge to pellet aggregated proteins. C->D E 5. Protein Quantification and Analysis - Collect supernatant. - Analyze soluble protein levels by Western Blot or other methods. D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Steps:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time.

  • Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., from 40°C to 70°C) for 3 minutes, followed by cooling.

  • Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Analysis: Collect the supernatant and analyze the amount of the target protein (e.g., a specific Jumonji demethylase) using Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of JIB-04 indicates target engagement.

Protocol 2: In Vitro Histone Demethylase Assay

This protocol can be used to assess the direct inhibitory effect of JIB-04 on the activity of a recombinant Jumonji histone demethylase.

Workflow Diagram:

G A 1. Reaction Setup - Combine recombinant JmjC enzyme, methylated histone peptide substrate, cofactors (Fe(II), α-KG, ascorbate), and this compound or vehicle. B 2. Incubation - Incubate the reaction mixture at 37°C for a defined period. A->B C 3. Detection of Demethylation - Measure the product (demethylated peptide or formaldehyde) using ELISA, mass spectrometry, or a coupled enzymatic assay. B->C D 4. Data Analysis - Calculate the IC50 value of JIB-04. C->D

Caption: Workflow for an in vitro histone demethylase assay.

Detailed Steps:

  • Reaction Mixture: Prepare a reaction mixture containing a recombinant Jumonji enzyme, a methylated histone peptide substrate (e.g., H3K9me3), and necessary cofactors (Fe(II), α-ketoglutarate, and ascorbate) in a suitable reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixture.

  • Incubation: Incubate the reactions at 37°C for a set time (e.g., 1 hour).

  • Detection: Stop the reaction and detect the amount of demethylated product. This can be done using various methods, such as an ELISA-based assay that detects the demethylated epitope or by measuring the formaldehyde (B43269) by-product.

  • Data Analysis: Plot the percentage of inhibition against the JIB-04 concentration to determine the IC50 value.

Signaling Pathways Affected by JIB-04

High concentrations of JIB-04 may lead to off-target effects that can influence various signaling pathways. While the primary effect is on histone methylation, downstream consequences on gene expression can impact cellular signaling.

Diagram of Potential JIB-04 Effects on Signaling Pathways:

G cluster_0 JIB-04 at High Concentrations cluster_1 Primary Targets cluster_2 Potential Off-Targets cluster_3 Cellular Consequences JIB04 This compound JMJDs Jumonji Histone Demethylases JIB04->JMJDs On-target inhibition Kinases Kinases (e.g., PI3K/AKT pathway components) JIB04->Kinases Potential off-target inhibition OtherEnzymes Other Enzymes JIB04->OtherEnzymes Potential off-target inhibition HistoneMet Altered Histone Methylation JMJDs->HistoneMet Blocks demethylation Signaling Altered Signaling (e.g., Wnt/β-catenin) Kinases->Signaling GeneExp Changes in Gene Expression HistoneMet->GeneExp CellCycle Cell Cycle Arrest GeneExp->CellCycle Apoptosis Apoptosis GeneExp->Apoptosis GeneExp->Signaling

Caption: Potential on- and off-target effects of JIB-04 on cellular pathways.

Disclaimer: This information is for research purposes only. The off-target effects of this compound at high concentrations are not yet fully characterized. Researchers should carefully validate their results and consider the possibility of off-target activities, especially when using high concentrations of the inhibitor.

References

troubleshooting unexpected results with (Z)-JIB-04 control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with the (Z)-JIB-04 control in their experiments.

Troubleshooting Guide

Question: I am observing biological activity with my this compound control, which is supposed to be inactive. Why is this happening?

Answer:

While this compound is widely regarded as the inactive isomer of the pan-Jumonji histone demethylase inhibitor JIB-04, several factors could contribute to unexpected activity. Here is a step-by-step guide to troubleshoot this issue.

1. Verify Isomer Purity and Identity:

  • Isomer Contamination: The most common reason for unexpected activity is contamination of the this compound stock with the active (E)-isomer. Even small amounts of the (E)-isomer can lead to significant biological effects.

  • Recommendation: We recommend verifying the isomeric purity of your this compound sample using analytical techniques such as HPLC or NMR spectroscopy. If possible, obtain a new, certified pure lot of this compound.

2. Review Experimental Conditions:

  • Concentration: Although generally inactive, some studies have reported dose-dependent effects of this compound at higher concentrations.[1] It is crucial to use the lowest effective concentration for the active (E)-isomer as a reference and maintain a consistent concentration for the this compound control.

  • Cell Line Specificity: The cellular context can influence the response to small molecules. Some cell lines may be unusually sensitive or exhibit off-target effects. For instance, in SKOV3 ovarian cancer cells, both (E) and this compound isomers have demonstrated dose-dependent growth inhibitory effects at lower concentrations.[1]

  • Recommendation: Perform a dose-response curve for both (E) and this compound in your specific cell line to determine the optimal concentration and to assess any potential activity of the Z-isomer.

3. Check for Off-Target Effects:

  • Iron Chelation: At high concentrations, JIB-04 may exhibit some iron chelation activity, which could contribute to off-target effects, as Jumonji demethylases are iron-dependent enzymes.[2]

  • Recommendation: Ensure that the working concentration of JIB-04 is well below the threshold for significant iron chelation.

4. Examine the Experimental Protocol:

  • Solvent and Solubility: this compound is typically dissolved in DMSO.[2][3] Improper dissolution or precipitation of the compound in the culture medium can lead to inconsistent results.

  • Recommendation: Refer to the detailed experimental protocol below and ensure proper handling and dissolution of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between (E)-JIB-04 and this compound?

A1: JIB-04 exists as two stereoisomers: the (E)-isomer and the (Z)-isomer. The (E)-isomer is the active form that acts as a pan-selective inhibitor of the Jumonji family of histone demethylases. The (Z)-isomer is considered the inactive control and is often used in experiments to demonstrate the specificity of the effects observed with the (E)-isomer.

Q2: What is the mechanism of action of the active (E)-JIB-04?

A2: (E)-JIB-04 is a non-competitive inhibitor with respect to α-ketoglutarate, a cofactor for Jumonji demethylases. It functions by disrupting the binding of O2 in the enzyme's active site. This inhibition leads to an increase in histone methylation levels, particularly H3K4me3, H3K9me3, and H3K27me3, which in turn affects gene expression and can induce anti-proliferative and pro-apoptotic effects in cancer cells.

Q3: Are there any known off-target effects of JIB-04?

A3: JIB-04 is considered selective for Jumonji demethylases over other histone-modifying enzymes and other iron-dependent hydroxylases. However, at high concentrations, there is a possibility of iron chelation which could lead to non-specific effects.

Quantitative Data Summary

Table 1: IC50 Values of (E)-JIB-04 for Various Jumonji Demethylases

Jumonji DemethylaseIC50 (nM)
JARID1A230
JMJD2E340
JMJD3855
JMJD2A445
JMJD2B435
JMJD2C1100
JMJD2D290

Data sourced from MedchemExpress and Selleck Chemicals.

Table 2: Comparison of (E)-JIB-04 and this compound

Feature(E)-JIB-04This compound
Activity Active IsomerInactive Isomer (Control)
Primary Function Pan-selective inhibitor of Jumonji histone demethylasesNegative control for (E)-JIB-04
Expected Outcome Inhibition of demethylase activity, altered gene expression, anti-proliferative effectsNo significant biological activity at appropriate concentrations

Experimental Protocols

General Protocol for Cell-Based Assays with JIB-04

This protocol provides a general guideline. Specific concentrations and incubation times should be optimized for your particular cell line and experimental setup.

1. Reagent Preparation:

  • JIB-04 Stock Solution: Prepare a high-concentration stock solution of both (E)-JIB-04 and this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Cell Culture Medium: Use the appropriate complete medium for your cell line.

2. Cell Seeding:

  • Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase during the treatment period.

3. Treatment:

  • The day after seeding, dilute the JIB-04 stock solutions to the desired final concentrations in fresh cell culture medium.

  • It is crucial to prepare a vehicle control (DMSO) at the same final concentration as the JIB-04-treated wells.

  • Remove the old medium from the cells and add the medium containing the vehicle, this compound control, or (E)-JIB-04.

  • A typical concentration range for the active (E)-isomer is 100 nM to 1 µM. Use the same concentration for the this compound control.

4. Incubation:

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

5. Analysis:

  • Following incubation, proceed with your downstream analysis, such as cell viability assays (e.g., MTS, CellTiter-Glo), western blotting for histone marks, or gene expression analysis (e.g., qRT-PCR).

Visualizations

JIB_04_Mechanism Mechanism of Action of (E)-JIB-04 JIB04 (E)-JIB-04 Jumonji Jumonji Histone Demethylase (KDM) JIB04->Jumonji Inhibits O2 Oxygen (O2) JIB04->O2 Disrupts binding Demethylation Demethylation Jumonji->Demethylation Catalyzes O2->Jumonji Binds to active site alphaKG α-Ketoglutarate alphaKG->Jumonji Cofactor Histone Methylated Histone (e.g., H3K9me3) Histone->Jumonji Substrate GeneExpression Altered Gene Expression Demethylation->GeneExpression Leads to BiologicalEffect Anti-proliferative & Pro-apoptotic Effects GeneExpression->BiologicalEffect Results in

Caption: Mechanism of action of (E)-JIB-04.

Troubleshooting_Workflow Troubleshooting Unexpected this compound Activity Start Unexpected activity with This compound control CheckPurity Verify Isomer Purity (HPLC, NMR) Start->CheckPurity Contaminated Contaminated with (E)-isomer CheckPurity->Contaminated Yes Pure Isomer is pure CheckPurity->Pure No End Consult Technical Support Contaminated->End Obtain new lot ReviewConcentration Review Concentration Pure->ReviewConcentration HighConc Concentration too high ReviewConcentration->HighConc Yes OptimalConc Concentration is optimal ReviewConcentration->OptimalConc No HighConc->End Perform dose-response CellLine Consider Cell Line Specificity OptimalConc->CellLine Sensitive Cell line is highly sensitive CellLine->Sensitive Yes NotSensitive No known sensitivity CellLine->NotSensitive No Sensitive->End Consider alternative control Protocol Review Experimental Protocol NotSensitive->Protocol Issue Issue with solubility or handling Protocol->Issue Yes NoIssue Protocol is correct Protocol->NoIssue No Issue->End Optimize protocol NoIssue->End Further investigation needed

Caption: Troubleshooting workflow for this compound.

References

degradation pathways for (Z)-JIB-04 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of (Z)-JIB-04 in solution. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder and its stock solutions?

A: For long-term storage, this compound as a solid powder should be kept at -20°C, where it can be stable for up to three years.[1] Stock solutions prepared in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]

Q2: What is the recommended solvent for dissolving this compound?

A: this compound is soluble in DMSO.[1][3] For in vivo studies, freshly prepared aqueous suspensions are recommended.[2]

Q3: Is the (Z)-isomer of JIB-04 biologically active?

A: No, the (Z)-isomer of JIB-04 is considered inactive in epigenetic analyses and is often used as a negative control in experiments to contrast the effects of the active E-isomer.[2][3][4]

Q4: Can I expect this compound to be stable in aqueous buffers during my experiments?

A: The stability of this compound in aqueous solutions can be a concern. As a pyridine (B92270) hydrazone, it is susceptible to hydrolysis, particularly under acidic conditions, which would break the C=N double bond.[5][6] It is advisable to prepare aqueous solutions fresh and minimize long incubation times. For long-term experiments, the stability of the compound under your specific experimental conditions (pH, temperature) should be verified.

Q5: How can I minimize the degradation of this compound in my experiments?

A: To minimize degradation, store the compound and its stock solutions as recommended. For experiments, especially in aqueous media, prepare the solutions fresh. If possible, buffer the solution to a neutral pH, as hydrazones are more susceptible to hydrolysis under acidic conditions.[6] Protect the solutions from light to prevent potential photodegradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or no biological activity observed with this compound (as a negative control). While the Z-isomer is expected to be inactive, inconsistent results could arise from unforeseen interactions or degradation.Confirm the identity and purity of your this compound lot. Ensure proper storage and handling to rule out degradation as a variable.
Unexpected peaks in analytical chromatography (HPLC, LC-MS). This could indicate the presence of degradation products.Analyze a freshly prepared sample as a reference. If new peaks appear over time or after specific treatments (e.g., incubation in acidic buffer), it is likely due to degradation. Consider performing a forced degradation study to identify potential degradants.
Precipitation of the compound in aqueous buffer. This compound has low aqueous solubility.Ensure the final concentration of DMSO or other organic co-solvents is sufficient to maintain solubility, but still compatible with your experimental system. Sonication may aid in dissolution.[7]

Quantitative Data

Table 1: Solubility and Storage of this compound

Parameter Value Source
Solubility in DMSO 8 mg/mL (25.91 mM)[1]
Powder Storage 3 years at -20°C[1]
Stock Solution Storage (in DMSO) 1 year at -80°C; 1 month at -20°C[1][2]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol is designed to identify potential degradation pathways and products of this compound in solution, based on ICH guidelines.[8][9][10]

Objective: To investigate the stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector or a mass spectrometer

  • Photostability chamber

  • Temperature-controlled oven/water bath

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

  • Sample Analysis:

    • At the end of the exposure period, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with a control sample (diluted stock solution kept at -20°C), by a stability-indicating HPLC method.

    • The target for degradation is typically 5-20% to ensure that the degradation products are detectable without being overly complex.[8]

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control.

    • Calculate the percentage of degradation by the decrease in the peak area of the parent compound.

    • Characterize the major degradation products using LC-MS if available.

Visualizations

Z_JIB_04 This compound C17H13ClN4 Hydrolysis_Products 5-chloro-2-hydrazinylpyridine + Phenyl(pyridin-2-yl)methanone Z_JIB_04->Hydrolysis_Products Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Products Hydroxylated derivatives (e.g., on pyridine or phenyl rings) Z_JIB_04->Oxidation_Products Oxidation ([O]) Isomerization (E)-JIB-04 Z_JIB_04->Isomerization Photolysis (light) or Thermal Stress

Caption: Hypothetical degradation pathways for this compound in solution.

start Prepare this compound Stock Solution (1 mg/mL in DMSO) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Stress (70°C) stress_conditions->thermal photo Photolytic Stress (ICH Q1B) stress_conditions->photo analysis Analyze by Stability-Indicating HPLC/LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_analysis Identify Degradants & Determine Degradation Pathways analysis->data_analysis

Caption: Experimental workflow for a forced degradation study of this compound.

References

optimizing (Z)-JIB-04 concentration for control experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing (Z)-JIB-04 concentration in your experiments. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in effectively using this compound as a negative control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a control?

This compound is the inactive stereoisomer of JIB-04.[1][2] JIB-04 is a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[3][4][5] The active form, the (E)-isomer, inhibits the demethylase activity of these enzymes, leading to downstream effects on gene transcription, cell growth, and survival, particularly in cancer cells. The (Z)-isomer serves as an ideal negative control in experiments because it is structurally very similar to the active compound but does not inhibit Jumonji demethylase activity. Using this compound helps to ensure that the observed effects of the (E)-isomer are due to the specific inhibition of the target enzymes and not due to off-target or non-specific effects of the chemical scaffold.

Q2: At what concentration should I use this compound in my control experiments?

The optimal concentration for this compound as a negative control should mirror the effective concentration of the active (E)-JIB-04 isomer used in your experiment. It is crucial to perform a dose-response experiment with both isomers to confirm that the (Z)-isomer is inactive at the concentrations where the (E)-isomer shows activity. For example, if the (E)-isomer of JIB-04 shows an anti-proliferative effect at 500 nM, the (Z)-isomer should be tested at 500 nM to confirm its lack of activity.

Q3: How can I be sure that the this compound I have is truly inactive?

The inactivity of this compound should be validated in your specific experimental system. This can be achieved by treating your cells with a range of concentrations of both the (E) and (Z) isomers and measuring a relevant biological endpoint. For example, you could perform a cell viability assay (e.g., MTT or CCK-8) or a target engagement assay (e.g., measuring global histone methylation levels). The results should show a dose-dependent effect for the (E)-isomer, while the (Z)-isomer should have no significant effect at the same concentrations.

Q4: Are there any potential off-target effects of this compound I should be aware of?

While this compound is considered the inactive isomer, it is always good practice in drug research to be cautious of potential off-target effects, especially at high concentrations. To minimize this risk, it is recommended to use the lowest effective concentration of the active (E)-isomer and a corresponding concentration of the (Z)-isomer. Performing a dose-response analysis for both isomers will help identify a suitable concentration for your experiments where the (E)-isomer is effective and the (Z)-isomer is inert.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected activity observed with this compound. The concentration of this compound used may be too high, leading to non-specific effects.Perform a dose-response experiment with a wider range of concentrations for both (E) and this compound to identify a concentration at which only the (E)-isomer is active.
The purity or identity of the this compound compound may be compromised.Verify the purity and identity of your this compound stock through analytical methods such as HPLC or mass spectrometry.
High variability in results between experiments. Inconsistent dissolution or storage of JIB-04 isomers.Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them correctly (e.g., at -80°C for long-term storage). Avoid repeated freeze-thaw cycles.
Cell-based assay variability.Ensure consistent cell seeding densities, treatment times, and assay conditions. Run appropriate vehicle controls (e.g., DMSO) alongside your (E) and this compound treatments.
No effect observed with the active (E)-JIB-04. The concentration of (E)-JIB-04 is too low for the specific cell line or assay.Consult the literature for effective concentrations in similar cell lines and perform a dose-response experiment to determine the optimal concentration for your system.
The cell line is resistant to JIB-04.Consider using a different cell line that is known to be sensitive to JIB-04.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory concentrations (IC50) of the active (E)-isomer of JIB-04 against various Jumonji histone demethylases. These values can serve as a reference for determining the appropriate concentration range for your experiments.

Target Enzyme IC50 (nM)
JARID1A230
JMJD2E340
JMJD2A445
JMJD2B435
JMJD2C1100
JMJD3 (KDM6B)~1000

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay

This protocol outlines a method to determine the optimal concentration of this compound for use as a negative control by comparing its effect on cell viability to the active (E)-JIB-04 isomer.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • (E)-JIB-04 and this compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Incubate for 16-24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of both (E)-JIB-04 and this compound in complete cell culture medium. A typical concentration range to test would be from 0.1 µM to 10 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of (E)-JIB-04, this compound, or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the compound concentration. Determine the IC50 for the (E)-isomer and confirm the lack of a significant effect for the (Z)-isomer at the same concentrations.

Visualizations

Signaling Pathway of JIB-04 Action

JIB04_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects JIB04 (E)-JIB-04 JmjC Jumonji Histone Demethylases (KDMs) JIB04->JmjC Inhibits Demethylation Demethylation JmjC->Demethylation Histone Methylated Histones (e.g., H3K4me3, H3K9me3) Histone->Demethylation GeneExpression Altered Gene Expression Demethylation->GeneExpression Regulates CellGrowth Inhibition of Cell Growth GeneExpression->CellGrowth Apoptosis Induction of Apoptosis GeneExpression->Apoptosis

Caption: Mechanism of action of (E)-JIB-04.

Experimental Workflow for Optimizing this compound Concentration

Z_JIB04_Workflow start Start: Prepare Cell Culture prep_compounds Prepare Serial Dilutions of (E)-JIB-04 & this compound start->prep_compounds treat_cells Treat Cells with Compounds and Vehicle Control prep_compounds->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Analyze Data: Normalize to Control viability_assay->data_analysis plot_curves Plot Dose-Response Curves data_analysis->plot_curves determine_conc Determine Optimal Concentration: (E)-JIB-04 is active, This compound is inactive plot_curves->determine_conc end End: Use Optimal Concentration in Control Experiments determine_conc->end

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: (Z)-JIB-04 to (E)-JIB-04 Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for testing the isomerization between (Z)-JIB-04 and (E)-JIB-04.

Frequently Asked Questions (FAQs)

Q1: What are (E)-JIB-04 and this compound?

(E)-JIB-04 and this compound are geometric isomers of the pyridine (B92270) hydrazone molecule JIB-04. They are stereoisomers that differ in the spatial arrangement of substituents around the carbon-nitrogen double bond (C=N). This structural difference leads to distinct chemical properties and biological activities.

Q2: Why is it critical to differentiate between the (E) and (Z) isomers?

The biological activity of JIB-04 is highly isomer-specific. The (E)-isomer is a potent, pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[1][2] In contrast, the (Z)-isomer is considered biologically inactive or significantly less potent.[3] Therefore, the therapeutic or experimental efficacy of a JIB-04 sample is directly dependent on the concentration of the active (E)-isomer. Undetected isomerization to the (Z)-form can lead to a significant loss of activity and inconsistent experimental results.

Q3: What can cause the isomerization of JIB-04?

Isomerization of hydrazones can be induced by several factors. While the (E)-isomer is generally more thermodynamically stable, interconversion can occur under certain conditions:[3][4]

  • Light Exposure: UV or even ambient light can provide the energy needed to induce photoisomerization.

  • Heat: Thermal energy can overcome the rotational barrier of the C=N bond, leading to equilibrium between the isomers.

  • Solvent and pH: The polarity of the solvent and the pH of the solution can influence the rate of isomerization and the position of the equilibrium.

  • Catalysts: The presence of acid or base catalysts can significantly accelerate the rate of interconversion.

Q4: Which analytical methods are recommended for testing for isomerization?

Several analytical techniques can be used to separate, identify, and quantify the (E) and (Z) isomers of JIB-04. The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is an excellent method for separating the two isomers and determining their relative abundance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying the isomers, as the chemical shifts of protons near the C=N bond are typically different for the (E) and (Z) configurations. Advanced techniques like 2D NOESY/EXSY can confirm the spatial arrangement and detect dynamic exchange between the isomers.

  • UV-Vis Spectrophotometry: The (E) and (Z) isomers may have distinct UV-Vis absorption spectra. This method can be used to monitor isomerization, especially when induced by light.

Isomerization Troubleshooting Guide

Q: My HPLC chromatogram shows an unexpected peak close to the main JIB-04 peak. Could it be an isomer?

A: Yes, this is highly probable. Geometric isomers often have very similar polarities, causing them to elute closely on a reverse-phase HPLC column.

  • Action Plan:

    • Confirm Identity: If you have access to a mass spectrometer (LC-MS), check if the unexpected peak has the same mass-to-charge ratio (m/z) as JIB-04. Isomers will have identical masses.

    • Optimize Separation: If the peaks are not well-resolved, adjust the mobile phase composition (e.g., change the acetonitrile/water ratio or the additive) or switch to a column with a different selectivity (e.g., a biphenyl (B1667301) phase) to improve separation.

    • Spike Experiment: If you have a purified standard of the (Z)-isomer, spike a small amount into your sample and re-run the HPLC. If the unexpected peak increases in area, it confirms its identity as the (Z)-isomer.

Q: The biological activity of my JIB-04 sample is much lower than expected. Could isomerization be the cause?

A: Absolutely. Since the (Z)-isomer is inactive, its presence will lower the effective concentration of the active (E)-isomer, leading to reduced biological effect.

  • Action Plan:

    • Check Isomeric Purity: Immediately analyze your stock solution and any working solutions using a validated HPLC or NMR method (see protocols below) to determine the ratio of (E) to (Z) isomers.

    • Review Storage Conditions: Ensure your JIB-04, both solid and in solution, is stored protected from light and at a low temperature (e.g., -20°C or -80°C) to minimize thermal and photo-induced isomerization.

    • Prepare Fresh Solutions: If significant isomerization is detected, it is best to use a fresh vial of JIB-04 or re-purify the existing stock to isolate the (E)-isomer.

Q: My ¹H NMR spectrum looks overly complex, with more signals than expected for a single compound. How can I confirm the presence of both isomers?

A: The presence of two isomers in solution will result in two distinct sets of signals in the NMR spectrum.

  • Action Plan:

    • Identify Paired Signals: Look for pairs of signals for protons located near the C=N bond, as these will experience the most significant difference in their chemical environment between the two isomers. The integration of these paired signals will give you the E:Z ratio.

    • Perform a 2D NOESY/EXSY Experiment: This experiment can confirm the spatial proximity of protons, helping to definitively assign the (E) and (Z) structures. Furthermore, if the isomers are interconverting on the NMR timescale, you will see "exchange" cross-peaks between the signals of the two isomers, providing direct evidence of the isomerization process.

Key Signaling & Experimental Workflows

G cluster_pathway Simplified Signaling Pathway of (E)-JIB-04 E_JIB (E)-JIB-04 (Active Isomer) JHDM Jumonji Histone Demethylases (JHDMs) E_JIB->JHDM Inhibits Histone Increased Histone Methylation (e.g., H3K4me3, H3K27me3) JHDM->Histone Leads to Gene Altered Gene Expression Histone->Gene Proliferation Downregulation of Proliferative Genes Gene->Proliferation Apoptosis Upregulation of Apoptotic Genes Gene->Apoptosis Result Cell Cycle Arrest & Cancer Cell Death Proliferation->Result Apoptosis->Result

Caption: Simplified signaling pathway of the active (E)-JIB-04 isomer.

G cluster_workflow Experimental Workflow for Isomer Purity Analysis Start JIB-04 Sample (Solid or Solution) Prep Prepare Sample for Analysis (e.g., Dissolve in Mobile Phase/NMR Solvent) Start->Prep Analysis Analyze by HPLC or NMR Prep->Analysis Data Interpret Data: - HPLC: Peak Area Ratio - NMR: Signal Integration Analysis->Data Decision Isomeric Purity > 95%? Proceed Proceed with Experiment Decision->Proceed Yes Purify Purify Sample or Use New Stock Decision->Purify No Data->Decision

Caption: Standard workflow for analyzing the isomeric purity of a JIB-04 sample.

G cluster_logic Isomer-Activity Relationship E_isomer (E)-JIB-04 Active Biologically Active (Inhibits JHDMs) E_isomer->Active Isomerization Isomerization (Light, Heat, pH) E_isomer->Isomerization Z_isomer This compound Inactive Biologically Inactive Z_isomer->Inactive Z_isomer->Isomerization

Caption: Logical relationship between JIB-04 isomers and their biological activity.

Experimental Protocols

Protocol 1: HPLC Method for Separation of (E) and (Z) Isomers

This protocol describes a general reverse-phase HPLC method suitable for separating the geometric isomers of JIB-04. Optimization may be required based on the specific instrument and column used.

Methodologies:

  • Sample Preparation:

    • Prepare a stock solution of JIB-04 at 1 mg/mL in DMSO.

    • Dilute the stock solution to a final concentration of 10-20 µg/mL using the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Run the prepared sample on the HPLC system using the parameters outlined in Table 1.

    • The (E)-isomer, being generally more stable and often slightly less polar, is expected to have a different retention time than the (Z)-isomer.

  • Data Analysis:

    • Identify the peaks corresponding to the (E) and (Z) isomers.

    • Integrate the peak areas for both isomers.

    • Calculate the percentage of each isomer using the formula: % Isomer = (Area_Isomer / (Area_E + Area_Z)) * 100.

Quantitative Data Summary

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection (UV) 334 nm
Injection Vol. 10 µL
Expected Result Baseline separation of two peaks with identical mass (if using LC-MS)
Table 1. Representative HPLC parameters for JIB-04 isomer analysis.
Protocol 2: ¹H NMR for Isomer Identification and Quantification

This protocol outlines how to use ¹H NMR to distinguish between the (E) and (Z) isomers of JIB-04 and determine their relative ratio.

Methodologies:

  • Sample Preparation:

    • Dissolve ~5 mg of the JIB-04 sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Ensure the sample is fully dissolved. Use a solvent that provides good signal dispersion.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the aromatic and hydrazone N-H proton regions. The chemical shifts of protons on the pyridine and phenyl rings adjacent to the C=N bond will be most affected by the geometry.

    • Look for two distinct sets of signals corresponding to the two isomers. The N-H proton of the (Z)-isomer may be shifted downfield compared to the (E)-isomer due to intramolecular hydrogen bonding or different solvent interactions.

    • Select a pair of well-resolved, non-overlapping signals (one for each isomer) and integrate them. The ratio of the integrals corresponds to the molar ratio of the isomers in the sample.

Quantitative Data Summary

IsomerProton EnvironmentExpected ¹H Chemical Shift (ppm)
(E)-JIB-04 Protons on rings near C=NDistinct set of signals
Hydrazone N-H~10-12 ppm (solvent dependent)
This compound Protons on rings near C=NShifted relative to (E)-isomer
Hydrazone N-HMay be shifted relative to (E)-isomer
Table 2. Characteristic ¹H NMR signals for distinguishing (E) and (Z) isomers of JIB-04. Note: Exact chemical shifts are dependent on solvent and concentration.

References

Technical Support Center: (Z)-JIB-04 and Serum Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-JIB-04. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings, with a specific focus on the impact of serum proteins on its activity. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from the (E)-JIB-04 isomer?

A1: JIB-04 is a small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). It exists as two isomers: (E)-JIB-04 and this compound. The (E)-isomer is the biologically active form, demonstrating pan-selective inhibition of Jumonji histone demethylases. In contrast, the (Z)-isomer of JIB-04 is considered epigenetically inactive and serves as a negative control in experiments.[1][2][3]

Q2: My (E)-JIB-04 is highly potent in biochemical assays but shows significantly reduced activity in my cell-based assays containing Fetal Bovine Serum (FBS). Why is this happening?

A2: This is a common phenomenon for small molecule inhibitors and is often attributed to high serum protein binding.[4] Serum, including FBS, is rich in proteins such as albumin, which can bind to small molecules. This binding sequesters the inhibitor, reducing its free concentration available to interact with the target histone demethylases within the cells.[4] Only the unbound fraction of the drug is typically considered pharmacologically active.

Q3: What is an "IC50 shift" and how does it relate to serum protein binding?

A3: An "IC50 shift" refers to the increase in the half-maximal inhibitory concentration (IC50) of a compound when assayed in the presence of serum proteins compared to a serum-free condition. This rightward shift in the dose-response curve indicates a decrease in the apparent potency of the inhibitor. The magnitude of the IC50 shift is directly proportional to the affinity of the inhibitor for the serum proteins.

Q4: How can I experimentally determine if (E)-JIB-04 is binding to serum proteins?

A4: Several biophysical techniques can be used to measure the extent of drug-protein binding. Common methods include equilibrium dialysis, ultrafiltration, and high-performance affinity chromatography. These methods allow for the determination of the fraction of the inhibitor that remains unbound (fu) in the presence of serum proteins.

Troubleshooting Guides

Problem 1: Markedly reduced (E)-JIB-04 activity in cell culture with standard serum concentrations (e.g., 10% FBS).

  • Possible Cause: High degree of (E)-JIB-04 binding to serum proteins in the culture medium.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: If your cell line can tolerate it, perform the experiment with a lower concentration of FBS (e.g., 2% or 5%). Observe if the activity of (E)-JIB-04 increases.

    • Use Serum-Free Media: For short-duration experiments, consider using a serum-free or serum-depleted medium if it does not compromise cell viability.

    • Increase (E)-JIB-04 Concentration: Titrate the concentration of (E)-JIB-04 to determine the effective concentration in the presence of your standard serum percentage. Be mindful of potential off-target effects at higher concentrations.

    • Pre-incubation: Before adding to the cells, pre-incubate the (E)-JIB-04 with the complete, serum-containing medium for a standardized period (e.g., 30 minutes) to allow binding to reach equilibrium. This can improve the consistency of your results.

Problem 2: Inconsistent results with (E)-JIB-04 in cell-based assays.

  • Possible Cause: Variability in serum batches or non-specific binding to labware.

  • Troubleshooting Steps:

    • Use Low-Binding Plates: Small molecules can adsorb to the plastic of standard tissue culture plates. Using low-binding plates can help mitigate this issue.

    • Batch Consistency of Serum: Different lots of FBS can have varying protein compositions, which may affect the extent of inhibitor binding. If possible, use the same batch of FBS for a series of related experiments.

    • Include Proper Controls: Always include a vehicle control (e.g., DMSO) and the inactive this compound isomer to ensure that the observed effects are specific to the inhibition of histone demethylases by the (E)-isomer.

Data Presentation

Table 1: Hypothetical Example of an IC50 Shift for (E)-JIB-04 in the Presence of Human Serum Albumin (HSA)

HSA Concentration (%)Apparent IC50 of (E)-JIB-04 (nM)Fold Shift in IC50
02501.0
17503.0
215006.0
4300012.0

This table illustrates how the apparent IC50 of an inhibitor can increase with rising concentrations of a serum protein like HSA, indicating reduced potency due to binding.

Experimental Protocols

Protocol 1: Assessing the Impact of Serum on (E)-JIB-04 Activity Using a Cell Viability Assay

  • Cell Plating: Seed cells in 96-well plates at a density that will ensure logarithmic growth during the experiment.

  • Preparation of Media: Prepare complete growth media with varying concentrations of FBS (e.g., 0%, 2%, 5%, and 10%).

  • Drug Dilution: Prepare a serial dilution of (E)-JIB-04 in each of the prepared media formulations. Also, prepare a vehicle control for each media type.

  • Treatment: Remove the initial plating medium from the cells and add the media containing the different concentrations of (E)-JIB-04 or vehicle.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTS or MTT assay.

  • Data Analysis: For each FBS concentration, plot the cell viability against the log of the (E)-JIB-04 concentration and determine the IC50 value. Compare the IC50 values across the different serum concentrations to quantify the IC50 shift.

Protocol 2: Determination of Fraction Unbound (fu) using Equilibrium Dialysis

  • Apparatus Setup: Prepare a commercially available equilibrium dialysis apparatus with a semi-permeable membrane (typically with a molecular weight cutoff of 5-10 kDa).

  • Prepare Solutions:

    • Protein Solution: Prepare a solution of human or bovine serum albumin in a physiologically relevant buffer (e.g., PBS, pH 7.4) at a concentration representative of serum (e.g., 40 mg/mL). Add (E)-JIB-04 to this solution at a known concentration.

    • Buffer Solution: Prepare the same buffer without the protein or inhibitor.

  • Dialysis: Load the protein-inhibitor solution into one chamber of the dialysis unit and the buffer-only solution into the other chamber.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time to allow the unbound inhibitor to reach equilibrium across the membrane (typically 4-24 hours).

  • Sampling and Analysis: After incubation, collect samples from both chambers.

  • Quantification: Determine the concentration of (E)-JIB-04 in both the protein-containing and protein-free chambers using a validated analytical method such as LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration of the inhibitor in the protein-free chamber to the concentration in the protein-containing chamber.

Visualizations

experimental_workflow Workflow for Assessing Serum Impact on (E)-JIB-04 cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plates prepare_media Prepare Media with Varying FBS % prepare_drug Prepare (E)-JIB-04 Dilutions in Each Media Type treat_cells Treat Cells with (E)-JIB-04 prepare_drug->treat_cells incubate Incubate for 48-72h treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTS/MTT) incubate->viability_assay plot_curves Plot Dose-Response Curves viability_assay->plot_curves calc_ic50 Calculate IC50 for Each FBS % plot_curves->calc_ic50 compare_ic50 Compare IC50s to Determine Shift calc_ic50->compare_ic50

Caption: Workflow for assessing the impact of serum on (E)-JIB-04 activity.

troubleshooting_logic Troubleshooting Logic for Reduced (E)-JIB-04 Activity start Reduced (E)-JIB-04 activity in cell-based assay? cause1 High Serum Protein Binding start->cause1 Yes cause2 Non-Specific Binding to Labware start->cause2 Yes cause3 Serum Batch Variability start->cause3 Yes solution1a Reduce FBS Concentration cause1->solution1a solution1b Increase (E)-JIB-04 Dose cause1->solution1b solution1c Use Serum-Free Media cause1->solution1c solution2 Use Low-Binding Plates cause2->solution2 solution3 Use a Single FBS Lot cause3->solution3

Caption: Troubleshooting flowchart for reduced (E)-JIB-04 in vitro activity.

References

Validation & Comparative

A Comparative Analysis of (Z)-JIB-04 and (E)-JIB-04 in Cancer Cell Lines: Unveiling Isomer-Specific Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a stark contrast in the biological activity of the two isomers of the pan-Jumonji histone demethylase inhibitor, JIB-04. The (E)-isomer of JIB-04 is consistently reported as the active compound responsible for the molecule's anti-cancer effects, while the (Z)-isomer is largely considered inactive. This guide synthesizes the experimental evidence comparing (Z)-JIB-04 and (E)-JIB-04, providing researchers with a clear understanding of their differential performance in cancer cell lines, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

JIB-04 has emerged as a significant tool in cancer research due to its ability to inhibit the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), a family of enzymes often dysregulated in cancer. This inhibition leads to alterations in histone methylation, impacting gene expression and subsequently inducing anti-proliferative and pro-apoptotic effects in various cancer models. However, the therapeutic potential of JIB-04 is exclusively attributed to its (E)-isomer.

Quantitative Comparison of Biological Activity

Experimental data consistently demonstrates the superior potency of (E)-JIB-04 over its (Z)-counterpart in cancer cell lines. The following tables summarize the key quantitative findings from various studies.

Parameter(E)-JIB-04This compoundCell Line(s)Reference
Cell Viability Inhibition Potent inhibitor with IC50 values in the nanomolar to low micromolar range. For instance, IC50 of 100 nM in H358 lung cancer cells.[1]Significantly less potent, with reported activity being nearly 100-fold lower than the (E)-isomer.[2]H358 (non-small cell lung cancer), A549 (lung cancer), various prostate and breast cancer cell lines.[1][2][3]
Induction of Apoptosis Induces apoptosis, as evidenced by Annexin V staining, caspase 3/7 activation, and PARP cleavage.Does not induce apoptosis at comparable concentrations to the (E)-isomer.Carcinoma cell lines.
Transcriptional Regulation Significantly alters gene expression, upregulating over 100 genes and downregulating approximately 20 genes within 4 hours of treatment in H358 cells.Does not cause significant changes in gene expression.H358 (non-small cell lung cancer).
Inhibition of Jumonji Demethylase Activity Directly inhibits the activity of Jumonji histone demethylases in vitro and in cells.Fails to inhibit Jumonji activity in vitro.In vitro assays and various cancer cell lines.

Table 1: Comparison of the in vitro anti-cancer activities of (E)-JIB-04 and this compound.

Mechanism of Action: An Isomer-Specific Interaction

The differential activity of the JIB-04 isomers stems from their distinct abilities to interact with the target enzymes. (E)-JIB-04 has been shown to be a potent inhibitor of several JmjC histone demethylases, including JARID1A, JMJD2A, JMJD2B, JMJD2C, JMJD2D, JMJD2E, and JMJD3. Mechanistic studies have revealed that (E)-JIB-04 is not a competitive inhibitor of the cofactor α-ketoglutarate, but rather acts by disrupting the binding of O2 in the KDM4A active site, a critical step in the demethylation process. This isomer-specific inhibition of histone demethylases leads to global changes in histone methylation, particularly an increase in repressive marks like H3K9me3 and H3K27me3, and alterations in active marks such as H3K4me3. These epigenetic modifications ultimately result in the observed anti-cancer effects.

In contrast, the (Z)-isomer of JIB-04 is described as inactive in epigenetic analysis and does not effectively inhibit Jumonji demethylase activity. This lack of target engagement explains its inability to induce the downstream biological effects seen with the (E)-isomer.

Signaling Pathways and Experimental Workflows

The anti-cancer activity of (E)-JIB-04 is mediated through the modulation of key signaling pathways that control cell proliferation, survival, and differentiation.

G JIB04 (E)-JIB-04 JHDMs Jumonji Histone Demethylases (e.g., KDM4, KDM5, KDM6) JIB04->JHDMs Inhibition Histone_Methylation ↑ H3K9me3, ↑ H3K27me3 ↓ H3K4me3 JHDMs->Histone_Methylation Modulation Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression Oncogenic_Pathways ↓ Oncogenic Pathways (e.g., EWS/Fli1, Wnt/β-catenin) Gene_Expression->Oncogenic_Pathways Tumor_Suppressors ↑ Tumor Suppressor Genes Gene_Expression->Tumor_Suppressors Cancer_Cell_Growth ↓ Cancer Cell Growth and Proliferation Oncogenic_Pathways->Cancer_Cell_Growth Cell_Cycle_Arrest Cell Cycle Arrest (G1/S phase) Tumor_Suppressors->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressors->Apoptosis Cell_Cycle_Arrest->Cancer_Cell_Growth Apoptosis->Cancer_Cell_Growth G cluster_start Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Start Cancer Cell Line Culture Treatment Treat cells with: - this compound - (E)-JIB-04 - DMSO (Vehicle) Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Assay Analysis Measure Viability and Calculate IC50 Values Assay->Analysis

References

(Z)-JIB-04: A Validated Negative Control for the Pan-JmjC Histone Demethylase Inhibitor JIB-04

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers validating the use of (Z)-JIB-04 as an inactive control in studies involving the epigenetic modulator JIB-04.

This guide provides a detailed comparison of JIB-04 and its geometric isomer, this compound, substantiating the use of this compound as a negative control. Experimental data from enzymatic assays, cell-based viability and apoptosis studies, and gene expression analyses are presented to highlight the differential activities of these two compounds. Detailed protocols for key validation experiments are also provided to enable researchers to replicate and confirm these findings in their own experimental systems.

Introduction to JIB-04 and the Importance of a Negative Control

JIB-04 is a potent, cell-permeable, pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2][3] It exerts its effects by modulating the methylation status of histones, thereby influencing gene expression and cellular processes.[1] JIB-04 has demonstrated anti-cancer activity in a variety of models by inducing transcriptional changes that lead to the downregulation of proliferative genes and the upregulation of anti-proliferative and pro-apoptotic genes.[1]

In any study involving a bioactive small molecule, the use of a closely related but inactive control compound is crucial to distinguish specific on-target effects from off-target or non-specific activities. For JIB-04, the (Z)-isomer, this compound, has been identified and validated as an appropriate negative control. While the active (E)-isomer of JIB-04 effectively inhibits JmjC demethylases, the (Z)-isomer is largely inactive. This differential activity is attributed to the stereochemistry of the molecule, which prevents the (Z)-isomer from productively engaging with the enzyme's active site.

Comparative Analysis of JIB-04 and this compound

The following sections and data tables summarize the key differences in the biological activity of JIB-04 (the active E-isomer) and this compound.

Enzymatic Activity

JIB-04 directly inhibits the enzymatic activity of multiple JmjC histone demethylases. In contrast, this compound shows negligible inhibitory activity in in vitro enzymatic assays.

Table 1: Comparison of in vitro JmjC Histone Demethylase Inhibition

CompoundTarget EnzymeAssay MethodResultReference
JIB-04 (E-isomer)JMJD2EFormaldehyde (B43269) ReleaseStrong Inhibition
This compoundJMJD2EFormaldehyde ReleaseNo Inhibition
JIB-04 (E-isomer)JMJD2DWestern BlotInhibition of demethylation
This compoundJMJD2DWestern BlotNo inhibition of demethylation
JIB-04 (E-isomer)JARID1A, JMJD2A/B/C/D/E, JMJD3ELISAIC50 values in nM range
This compoundNot reportedNot reportedDescribed as inactive
Cellular Activity

Consistent with the enzymatic data, JIB-04 exhibits potent effects on cancer cells, including inhibition of cell viability and induction of apoptosis. This compound is significantly less active in these cellular assays.

Table 2: Comparison of Cellular Activities

ActivityCell LineJIB-04 (E-isomer)This compoundReference
Cell ViabilityLDR Carcinoma CellsPotent Inhibition~100-fold less potent
Apoptosis InductionLDR Carcinoma CellsInduces apoptosisDoes not induce apoptosis
Clonogenic Survival (with radiation)H1299 & A549Radiosensitizing effectNo radiosensitizing effect
Gene Expression

JIB-04 treatment leads to significant changes in the expression of genes involved in cell cycle regulation and apoptosis. These effects are not observed with this compound treatment, indicating that the transcriptional changes are a direct consequence of JmjC inhibition.

Table 3: Comparison of Effects on Gene Expression in H358 NSCLC Cells

GeneBiological FunctionEffect of JIB-04 (E-isomer)Effect of this compoundReference
CCNB1Cell Cycle ProgressionDownregulationNo significant change
PCNADNA Replication/RepairDownregulationNo significant change
SKP2OncogeneDownregulationNo significant change
DDIT4Pro-apoptoticUpregulationNo significant change
CCNG2Anti-proliferativeUpregulationNo significant change

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of JIB-04 and provide a general workflow for validating this compound as a negative control.

G cluster_0 JIB-04 (Active E-isomer) cluster_1 This compound (Inactive Z-isomer) JIB04 JIB-04 JmjC JmjC Histone Demethylases JIB04->JmjC Inhibits Z_JIB04 This compound Z_JIB04->JmjC Does not inhibit Histone_Methylation Increased Histone Methylation (e.g., H3K4me3, H3K9me3) JmjC->Histone_Methylation Removes methyl groups Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression Cellular_Effects Decreased Proliferation Increased Apoptosis Gene_Expression->Cellular_Effects

Caption: Mechanism of action of JIB-04 versus this compound.

G start Start: Prepare JIB-04 and this compound Stocks in_vitro In Vitro Enzymatic Assay start->in_vitro cell_culture Cell Culture Experiments start->cell_culture conclusion Conclusion: This compound is an inactive control in_vitro->conclusion viability Cell Viability Assay (e.g., MTS) cell_culture->viability apoptosis Apoptosis Assay (e.g., Caspase Activity) cell_culture->apoptosis gene_expression Gene Expression Analysis (e.g., qRT-PCR, RNA-seq) cell_culture->gene_expression viability->conclusion apoptosis->conclusion gene_expression->conclusion

Caption: Experimental workflow for validating this compound.

G JIB04_active JIB-04 is the (E)-isomer activity_difference Stereochemistry dictates biological activity JIB04_active->activity_difference Z_JIB04_inactive This compound is the (Z)-isomer Z_JIB04_inactive->activity_difference valid_control This compound is a valid negative control for JIB-04 activity_difference->valid_control

Caption: Logical relationship for this compound validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTS)
  • Cell Plating: Plate cells in 96-well plates at a density of 1,500-3,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of JIB-04 or this compound for 96 hours. Include a vehicle-only (e.g., DMSO) control.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate IC50 values using a non-linear regression model.

In Vitro Histone Demethylase Activity Assay (Formaldehyde Release)
  • Reaction Setup: In a 96-well plate, combine recombinant JmjC histone demethylase (e.g., JMJD2E), a histone peptide substrate, and cofactors (α-ketoglutarate, iron, ascorbic acid).

  • Inhibitor Addition: Add JIB-04, this compound, or a vehicle control to the reaction mixture.

  • Coupled Reaction: Add formaldehyde dehydrogenase and NAD+ to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-120 minutes).

  • Fluorescence Measurement: Measure the production of NADH, which is proportional to the formaldehyde released during demethylation, using a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence signals in the inhibitor-treated wells to the vehicle control to determine the percentage of inhibition.

Apoptosis Assay (Caspase Activity)
  • Cell Treatment: Plate cells and treat with JIB-04, this compound, or a vehicle control for a specified time (e.g., 48 hours).

  • Caspase Glo® Assay: Use a commercially available luminescent caspase activity assay (e.g., Caspase-Glo® 3/7 Assay). Add the reagent directly to the wells.

  • Incubation: Incubate at room temperature as per the manufacturer's protocol.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis. Normalize the results to the vehicle control.

Gene Expression Analysis (qRT-PCR)
  • Cell Treatment and RNA Extraction: Treat cells with JIB-04, this compound, or a vehicle control for a specified time (e.g., 24 hours). Extract total RNA using a standard method.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., CCNB1, DDIT4) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, comparing the inhibitor-treated samples to the vehicle control.

Conclusion

The data presented in this guide unequivocally demonstrate that this compound is an appropriate negative control for studies involving JIB-04. Its lack of significant activity in enzymatic and cellular assays, in stark contrast to the potent effects of the (E)-isomer, allows researchers to confidently attribute the biological effects of JIB-04 to its on-target inhibition of JmjC histone demethylases. The use of this compound is therefore highly recommended to ensure the rigor and reproducibility of research in this area.

References

JIB-04 Isomers: A Comparative Guide to their Differential Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential effects of the E- and Z-isomers of JIB-04 on gene expression, supported by experimental data. JIB-04 is a potent, cell-permeable, and selective pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs). It exists as two stereoisomers, the E-isomer and the Z-isomer, which exhibit distinct biological activities. Understanding the isomer-specific effects on gene regulation is crucial for its application in research and potential therapeutic development.

Summary of Isomer Activity

JIB-04's biological activity is primarily attributed to its E-isomer , which is significantly more potent in inhibiting Jumonji histone demethylase activity and affecting cancer cell growth compared to the nearly inactive Z-isomer .[1][2][3] This differential activity is reflected in their impact on global gene expression, where the E-isomer induces substantial transcriptional changes in cancer cells, while the Z-isomer has minimal effect.[1][4]

Comparative Analysis of Gene Expression Changes

Treatment of cancer cells with the E-isomer of JIB-04 leads to a significant alteration of transcriptional programs, whereas the Z-isomer does not elicit a comparable response.[1] This suggests that the biological effects of JIB-04 are mediated through specific molecular interactions that are dependent on its stereochemistry.

Quantitative Data on Differential Gene Expression

The following tables summarize the quantitative data from gene expression profiling of H358 non-small cell lung cancer (NSCLC) cells treated with the E- and Z-isomers of JIB-04.

Table 1: Overview of Gene Expression Changes after 4-hour Treatment with 500 nM JIB-04 Isomers in H358 Cells [1]

IsomerNumber of Upregulated Genes (>2-fold)Number of Downregulated Genes (>2-fold)
E-isomer > 100~ 20
Z-isomer No significant changes reportedNo significant changes reported

Table 2: qRT-PCR Validation of Isomer-Specific Gene Expression Changes in H358 Cells after 24-hour Treatment with 500 nM JIB-04 [1]

GeneFunctionFold Change (E-isomer vs. DMSO)Fold Change (Z-isomer vs. DMSO)
Upregulated Genes
DDIT4Negative regulator of cell proliferation~ 6.0~ 1.0 (no change)
CCNG2Negative regulator of cell cycle~ 2.5~ 1.0 (no change)
Downregulated Genes
CCNB1Positive regulator of cell cycle~ 0.4~ 1.0 (no change)
PCNADNA replication and repair~ 0.6~ 1.0 (no change)
SKP2Cell cycle progression, oncogene~ 0.5~ 1.0 (no change)

Mechanism of Action: Differential Effects on Histone Demethylase Activity

The differential effects of JIB-04 isomers on gene expression are a direct consequence of their distinct abilities to inhibit Jumonji histone demethylases. The active E-isomer effectively inhibits KDM activity, leading to alterations in histone methylation marks at specific gene promoters and, consequently, changes in gene transcription.

G Mechanism of JIB-04 Isomer-Specific Gene Regulation cluster_isomers JIB-04 Isomers cluster_target Cellular Target cluster_epigenetics Epigenetic Regulation cluster_transcription Transcriptional Output E-isomer E-isomer KDM Jumonji Histone Demethylases (KDMs) E-isomer->KDM Inhibition Z-isomer Z-isomer Z-isomer->KDM No significant inhibition Histone_Methylation Histone Methylation (e.g., H3K4me3, H3K9me3) KDM->Histone_Methylation Demethylation Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression Controls Transcription Upregulation Upregulation of Anti-proliferative Genes (e.g., DDIT4, CCNG2) Gene_Expression->Upregulation Downregulation Downregulation of Proliferative Genes (e.g., CCNB1, PCNA, SKP2) Gene_Expression->Downregulation

JIB-04 Isomer-Specific Mechanism of Action

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of this comparison guide are provided below.

Cell Culture and Treatment
  • Cell Line: H358 human non-small cell lung cancer (NSCLC) cells were used for gene expression profiling.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • JIB-04 Treatment: Pure E- and Z-isomers of JIB-04 were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. For experiments, cells were treated with a final concentration of 500 nM of either the E-isomer, the Z-isomer, or DMSO as a vehicle control for the indicated time periods (4 or 24 hours).[1]

Gene Expression Analysis
  • Microarray Analysis:

    • H358 cells were treated with 500 nM of JIB-04 E- or Z-isomer or DMSO for 4 hours.

    • Total RNA was extracted using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

    • RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

    • Gene expression profiling was performed using Illumina microarrays.

    • Data analysis was conducted to identify genes with a greater than two-fold change in expression between the JIB-04 isomer-treated and DMSO-treated cells.[1]

  • Quantitative Real-Time PCR (qRT-PCR):

    • H358 cells were treated with 500 nM of JIB-04 E- or Z-isomer or DMSO for 24 hours.

    • Total RNA was extracted and reverse-transcribed into cDNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

    • qRT-PCR was performed using SYBR Green PCR Master Mix (Applied Biosystems) on a 7900HT Fast Real-Time PCR System (Applied Biosystems).

    • The relative expression of target genes was normalized to a housekeeping gene (e.g., GAPDH) and calculated using the ΔΔCt method.

    • Primers for specific genes of interest (DDIT4, CCNG2, CCNB1, PCNA, SKP2) were designed or obtained from validated sources.[1]

Experimental Workflow

The following diagram illustrates the workflow for comparing the effects of JIB-04 isomers on gene expression.

G Experimental Workflow for JIB-04 Isomer Comparison cluster_setup Experimental Setup cluster_analysis Gene Expression Analysis cluster_output Data Output and Interpretation Cell_Culture Culture H358 NSCLC Cells Treatment Treat cells with: - E-isomer (500 nM) - Z-isomer (500 nM) - DMSO (Control) Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Microarray Microarray Profiling (4h) RNA_Extraction->Microarray qRT_PCR qRT-PCR Validation (24h) RNA_Extraction->qRT_PCR Data_Analysis Differential Gene Expression Analysis Microarray->Data_Analysis qRT_PCR->Data_Analysis Comparison Compare Effects of E- and Z-isomers Data_Analysis->Comparison

Workflow for JIB-04 Isomer Gene Expression Analysis

Conclusion

The available experimental data unequivocally demonstrates that the E-isomer of JIB-04 is the biologically active form responsible for the significant alterations in gene expression observed in cancer cells. In contrast, the Z-isomer is largely inactive at comparable concentrations. This isomer-specific activity highlights the precise structural requirements for the inhibition of Jumonji histone demethylases and the subsequent modulation of transcriptional programs. For researchers utilizing JIB-04 as a chemical probe or considering it for therapeutic applications, it is imperative to use the purified E-isomer to ensure potent and specific biological effects.

References

A Comparative Analysis of (Z)-JIB-04 and its Inactive Analogs in Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-JIB-04, a pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs), has emerged as a critical tool in epigenetic research and as a potential therapeutic agent in oncology. A key aspect of validating its specific on-target effects is the use of inactive analogs that are structurally similar but lack biological activity. This guide provides a comprehensive comparative analysis of the active (E)-isomer of JIB-04 and its well-characterized inactive (Z)-isomer, presenting experimental data, detailed protocols, and visualizations of the relevant signaling pathways.

Data Presentation: Quantitative Comparison of (E)-JIB-04 and this compound Activity

The primary inactive analog of JIB-04 used in research is its geometric isomer, this compound. Experimental evidence consistently demonstrates a significant disparity in the biological activity between the two isomers.

Table 1: Comparative Efficacy of (E)-JIB-04 and this compound in Cellular Assays

Assay TypeCell LineActive (E)-JIB-04Inactive this compoundReference
Cell ViabilityLDR Carcinoma CellsPotent InhibitionNearly 100-fold less potent[1][2]
Apoptosis InductionLDR Carcinoma CellsInduces ApoptosisNo Apoptosis Induced[1][2]
RadiosensitizationNSCLC cell linesSignificant SensitizationNo Sensitization

Table 2: Inhibitory Activity (IC50) of (E)-JIB-04 Against a Panel of Jumonji Histone Demethylases

Demethylase TargetIC50 (nM)
JARID1A (KDM5A)230
JMJD2E (KDM4E)340
JMJD2A (KDM4A)445
JMJD2B (KDM4B)435
JMJD2C (KDM4C)1100
JMJD2D (KDM4D)290
JMJD3 (KDM6B)855

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to differentiate the activity of (E)-JIB-04 from its inactive analogs.

In Vitro Histone Demethylase Inhibition Assay

This assay directly measures the enzymatic activity of a specific JHDM in the presence of the inhibitor.

Materials:

  • Recombinant JHDM enzyme (e.g., JARID1A, JMJD2D)

  • Histone peptide substrate (e.g., H3K4me3 peptide for JARID1A)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 0.01% Tween-20)

  • Cofactors: α-ketoglutarate, Fe(II), Ascorbate

  • (E)-JIB-04 and this compound dissolved in DMSO

  • Detection antibody specific for the demethylated product (e.g., anti-H3K4me2)

  • Secondary antibody conjugated to a reporter (e.g., HRP)

  • ELISA plate and reader

Procedure:

  • Coat an ELISA plate with the histone peptide substrate.

  • Prepare a reaction mixture containing the assay buffer, cofactors, and the recombinant JHDM enzyme.

  • Add varying concentrations of (E)-JIB-04, this compound, or DMSO (vehicle control) to the wells.

  • Initiate the demethylation reaction by adding the enzyme mixture to the wells.

  • Incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Wash the plate to remove the enzyme and unbound reagents.

  • Add the primary antibody against the demethylated product and incubate.

  • Wash and add the secondary antibody.

  • Add a substrate for the reporter enzyme (e.g., TMB for HRP) and measure the signal using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of the compounds on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, H358)

  • Complete cell culture medium

  • (E)-JIB-04 and this compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of (E)-JIB-04, this compound, or DMSO control for a specified duration (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

Clonogenic Assay

This assay evaluates the long-term effect of a compound on the ability of a single cell to form a colony.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • (E)-JIB-04 and this compound dissolved in DMSO

  • 6-well plates

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

  • Treat cells in a flask with the desired concentrations of (E)-JIB-04, this compound, or DMSO for a specified time (e.g., 24 hours).

  • Trypsinize the cells and count them.

  • Seed a low, precise number of cells (e.g., 500-1000 cells) into 6-well plates.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Aspirate the medium and wash the colonies with PBS.

  • Fix the colonies with a solution like 10% formalin for 10-15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the surviving fraction for each treatment group relative to the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest

  • (E)-JIB-04 and this compound dissolved in DMSO

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with (E)-JIB-04, this compound, or DMSO for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

(E)-JIB-04 exerts its effects by inhibiting JHDMs, leading to alterations in histone methylation and subsequent changes in gene expression. This impacts several key signaling pathways involved in cell proliferation, survival, and apoptosis.

JIB04_Mechanism_of_Action JIB04 (E)-JIB-04 JHDM Jumonji Histone Demethylases (e.g., KDM4/5) JIB04->JHDM Inhibits Z_JIB04 This compound (Inactive) Z_JIB04->JHDM No significant inhibition Histone Histone Methylation (e.g., H3K4me3, H3K9me3) JHDM->Histone Demethylates GeneExpression Altered Gene Expression Histone->GeneExpression Regulates CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis Proliferation Decreased Proliferation GeneExpression->Proliferation

Figure 1. Mechanism of action of (E)-JIB-04 versus its inactive (Z)-isomer.

The downstream effects of JIB-04-mediated JHDM inhibition converge on critical signaling pathways such as the PI3K/AKT and p53 pathways.

JIB04_Signaling_Pathways cluster_0 JIB-04 Action cluster_1 PI3K/AKT Pathway cluster_2 p53 Apoptotic Pathway JIB04 (E)-JIB-04 JHDM_Inhibition JHDM Inhibition JIB04->JHDM_Inhibition AKT AKT JHDM_Inhibition->AKT Inhibits p53 p53 JHDM_Inhibition->p53 Activates PI3K PI3K PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Bax Bax p53->Bax Activates Bcl2 Bcl-2 p53->Bcl2 Inhibits Caspases Caspases Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_assays Comparative Assays start Cancer Cell Culture treatment Treatment with: - (E)-JIB-04 - this compound - Vehicle (DMSO) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability clonogenic Clonogenic Assay treatment->clonogenic apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis analysis Data Analysis and Comparison viability->analysis clonogenic->analysis apoptosis->analysis conclusion Conclusion on Isomer-Specific Activity analysis->conclusion

References

Interpreting Experimental Data with (Z)-JIB-04 as a Negative Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of the Inactive (Z)-Isomer

(Z)-JIB-04 is the stereoisomer of the active JmjC inhibitor, (E)-JIB-04. Due to its conformational structure, the (Z)-isomer is reported to be inactive or significantly less potent against Jumonji histone demethylases.[1] This property makes it an ideal negative control in experiments designed to investigate the biological effects of JmjC inhibition by (E)-JIB-04. By comparing the results from cells or systems treated with (E)-JIB-04 to those treated with this compound, researchers can distinguish the specific effects of JmjC inhibition from off-target or non-specific effects of the chemical scaffold.

Comparative Performance Data: (E)-JIB-04 vs. This compound

The following tables summarize the differential activity of (E)-JIB-04 and this compound across various experimental assays, highlighting the selective inhibitory action of the (E)-isomer.

Table 1: In Vitro Jumonji Demethylase Inhibitory Activity
Target Enzyme(E)-JIB-04 IC50 (nM)This compound ActivityReference
JARID1A (KDM5A)230Inactive[2][3]
JMJD2E (KDM4E)340Inactive[3]
JMJD3 (KDM6B)855Inactive[3]
JMJD2A (KDM4A)445Inactive[3]
JMJD2B (KDM4B)435Inactive[3]
JMJD2C (KDM4C)1100Inactive[3]
JMJD2D (KDM4D)290Inactive[3]
Table 2: Cellular Activity Comparison
Assay(E)-JIB-04 EffectThis compound EffectCell Line ExampleReference
Gene Expression Modulates transcription of over 100 genesNo significant effectH358 (NSCLC)[2]
Cell Viability Potent anti-proliferative activity (IC50 as low as 10 nM in cancer cells)No significant effectVarious cancer cell lines[2][4]
Clonogenic Survival Radiosensitizing effectNo radiosensitizing effectH1299, A549 (NSCLC)[5]
Tumor Growth (in vivo) Reduces tumor burden and prolongs survivalNot reported to have an effectH358, A549 xenografts[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments cited in this guide.

Jumonji Demethylase Activity Assay (In Vitro ELISA-based)

This protocol is adapted from methodologies used to assess the in vitro potency of JIB-04.[6]

  • Reagent Preparation :

    • Prepare reaction buffer: 50 mM HEPES pH 7.5, 0.01% Tween 20, 120 nM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM sodium L-ascorbate.

    • Prepare peptide substrate (e.g., H3K9me3) at a suitable concentration.

    • Dilute purified recombinant Jumonji enzymes to their final concentrations in the reaction buffer.

    • Prepare serial dilutions of (E)-JIB-04 and this compound.

  • Assay Procedure :

    • Add 50 ng of the peptide substrate to each well of a 96-well plate and incubate to allow for coating.

    • Wash the wells to remove unbound substrate.

    • Add the diluted enzymes to the wells.

    • Add the different concentrations of (E)-JIB-04, this compound, or vehicle control (e.g., DMSO) to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 2 hours) to allow for the demethylation reaction.

    • Detect the demethylated product using a specific primary antibody and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Add a suitable substrate for the detection enzyme and measure the signal (e.g., absorbance or luminescence).

  • Data Analysis :

    • Normalize the data to the vehicle control.

    • Plot the dose-response curves and calculate the IC50 values using appropriate software.

Cell Viability Assay (MTS/CCK-8)

This protocol is a general guideline for assessing the effect of JIB-04 isomers on cell proliferation.[6][7]

  • Cell Seeding :

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 1,500-3,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Treatment :

    • Prepare serial dilutions of (E)-JIB-04 and this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds or vehicle control.

  • Incubation :

    • Incubate the plate for the desired duration (e.g., 96 hours).

  • Measurement :

    • Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8).

  • Data Analysis :

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the dose-response curves and determine the IC50 values.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment.[5]

  • Cell Seeding :

    • Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.

  • Treatment :

    • The following day, treat the cells with the desired concentrations of (E)-JIB-04, this compound, or vehicle control. For radiosensitization studies, irradiate the cells after a pre-incubation period with the compounds.

  • Incubation :

    • Incubate the plates for a period that allows for colony formation (typically 10-14 days), changing the medium as needed.

  • Staining :

    • Aspirate the medium and wash the colonies with PBS.

    • Fix the colonies with a suitable fixative (e.g., methanol (B129727) or 4% paraformaldehyde).

    • Stain the colonies with a staining solution (e.g., 0.5% crystal violet in methanol).

  • Quantification :

    • Wash the plates with water to remove excess stain and allow them to dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

    • Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Chromatin Immunoprecipitation (ChIP)

This protocol allows for the investigation of histone methylation changes at specific genomic loci.[4]

  • Cross-linking :

    • Treat cells with (E)-JIB-04, this compound, or vehicle control for the desired time.

    • Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing :

    • Harvest and lyse the cells to isolate the nuclei.

    • Resuspend the nuclei in a suitable buffer and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation :

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., H3K4me3, H3K9me3) or a control IgG.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes and Elution :

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification :

    • Reverse the cross-links by incubating at 65°C in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a spin column or phenol-chloroform extraction.

  • Analysis :

    • Analyze the enrichment of specific DNA sequences by qPCR or next-generation sequencing (ChIP-seq).

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway affected by JIB-04 and a typical experimental workflow for its evaluation.

JIB04_Mechanism cluster_epigenetic Epigenetic Regulation cluster_inhibitor Inhibitor Action cluster_cellular Cellular Outcomes JmjC Jumonji Histone Demethylases (e.g., KDM4/5) Histone Methylated Histones (e.g., H3K4me3, H3K9me3) JmjC->Histone Demethylates GeneExpression Altered Gene Expression Histone->GeneExpression Regulates EJIB04 (E)-JIB-04 (Active) EJIB04->JmjC Inhibits ZJIB04 This compound (Inactive Control) ZJIB04->JmjC No significant inhibition CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Mechanism of action of (E)-JIB-04 versus its inactive control, this compound.

JIB04_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_interpretation Data Interpretation Cells Cancer Cell Lines (e.g., H358, A549) Treatment Treatment Groups Cells->Treatment Vehicle Vehicle Control (DMSO) Treatment->Vehicle EJIB04 (E)-JIB-04 Treatment->EJIB04 ZJIB04 This compound Treatment->ZJIB04 Viability Cell Viability Assay (MTS/CCK-8) Vehicle->Viability Clonogenic Clonogenic Survival Assay Vehicle->Clonogenic GeneExp Gene Expression Analysis (qPCR/RNA-seq) Vehicle->GeneExp ChIP Chromatin Immunoprecipitation (ChIP) Vehicle->ChIP EJIB04->Viability EJIB04->Clonogenic EJIB04->GeneExp EJIB04->ChIP ZJIB04->Viability ZJIB04->Clonogenic ZJIB04->GeneExp ZJIB04->ChIP SpecificEffect Specific effect of JmjC Inhibition Viability->SpecificEffect If (E) shows effect and (Z) does not NoEffect No specific effect Viability->NoEffect If both (E) and (Z) show similar effects or no effects Clonogenic->SpecificEffect If (E) shows effect and (Z) does not GeneExp->SpecificEffect If (E) shows effect and (Z) does not ChIP->SpecificEffect If (E) shows effect and (Z) does not

Caption: Experimental workflow for comparing (E)-JIB-04 and this compound.

Conclusion

The use of this compound as a negative control is indispensable for the rigorous evaluation of the biological consequences of JmjC inhibition by (E)-JIB-04. The data consistently demonstrate that the (E)-isomer is the active compound, while the (Z)-isomer is inactive, providing a clear basis for attributing observed cellular effects to the specific inhibition of Jumonji histone demethylases. Adherence to detailed experimental protocols and careful interpretation of comparative data are paramount for advancing our understanding of epigenetic regulation and for the development of novel therapeutic strategies.

References

JIB-04 Isomers: A Head-to-Head Comparison in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the in vivo characteristics of investigational compounds is paramount. This guide provides a comparative analysis of the E and Z isomers of JIB-04, a pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases, based on available data from preclinical animal studies.

The E-isomer of JIB-04 has been identified as the biologically active form, demonstrating anti-tumor efficacy across various cancer models. In contrast, the Z-isomer is consistently reported as inactive or significantly less potent. While comprehensive head-to-head in vivo studies directly comparing the pharmacokinetics and toxicity of both isomers are not extensively detailed in publicly available literature, this guide synthesizes the existing data to offer a clear comparison of their observed biological activities in animal models.

Efficacy in Xenograft Models

The E-isomer of JIB-04 has shown significant anti-tumor activity in multiple mouse xenograft models. It effectively reduces tumor growth and, in some cases, prolongs survival. The Z-isomer, when used as a negative control in cellular assays, has shown minimal to no effect on cancer cell viability. Although in vivo data for the Z-isomer is scarce, it is presumed to be inactive based on in vitro results.

Cancer TypeAnimal ModelCell LineJIB-04 E-isomer Treatment RegimenKey Findings
Lung Cancer Nude MiceH358110 mg/kg, intraperitoneal (IP), 2-3 times/weekMarkedly diminished rate of tumor growth and significant decrease in final tumor weights compared to vehicle. No significant effect on overall body weight.[1]
Lung Cancer Nude MiceA54955 mg/kg, oral gavage, 2-3 times/weekMarkedly diminished rate of tumor growth and significant decrease in final tumor weights compared to vehicle. No significant effect on overall body weight.[1]
Breast Cancer BALB/c Mice4T1 (orthotopic)Not specifiedSignificantly extended survival compared to vehicle-treated mice (median survival of 33 vs. 28 days).[1]
Ewing Sarcoma NOD-SCID/Gamma MiceTC3250 mg/kg, oral gavage, dailyApproximately three-fold reduction in tumor growth compared to vehicle-treated animals.[2]
Colorectal Cancer Nude MiceHCT116Pre-treated cells (2 µM for 48h) injected subcutaneouslyMarkedly reduced rate of tumor growth and final tumor volume compared to tumors from DMSO-treated cells.[3]

Mechanism of Action: Targeting Histone Demethylation

JIB-04 functions by inhibiting the activity of the Jumonji family of histone demethylases. The active E-isomer has been shown to lower the activity of these enzymes in tumors in vivo. This inhibition leads to alterations in gene expression, ultimately affecting cancer cell proliferation and survival.

JIB_04_Mechanism JIB04_E JIB-04 (E-isomer) JmjC Jumonji Histone Demethylases (JmjC) JIB04_E->JmjC Inhibits Histone_Methylation Histone Methylation (e.g., H3K9me3) JmjC->Histone_Methylation Demethylates Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression Regulates Tumor_Growth Inhibition of Tumor Growth Gene_Expression->Tumor_Growth

Caption: Mechanism of action of the JIB-04 E-isomer.

Experimental Protocols

The following are generalized experimental protocols based on the available literature for in vivo studies with the JIB-04 E-isomer.

Xenograft Tumor Models
  • Animal Strains: Immunocompromised mice such as nude mice or NOD-SCID/Gamma mice are typically used for establishing xenograft tumors. For syngeneic models, immunocompetent strains like BALB/c are used.

  • Cell Lines and Implantation: Cancer cell lines (e.g., H358, A549, TC32, HCT116) are cultured and then injected subcutaneously into the flank of the mice. For orthotopic models, cells (e.g., 4T1) are implanted into the relevant organ (e.g., mammary fat pad).

  • Tumor Growth Monitoring: Tumor volume is typically measured 2-3 times per week using calipers and calculated using the formula: (length × width²) / 2.

  • Treatment Initiation: Treatment with JIB-04 or vehicle control usually commences once tumors reach a predetermined size (e.g., 100-200 mm³).

Drug Formulation and Administration
  • Intraperitoneal (IP) Injection: The JIB-04 E-isomer can be formulated in vehicles such as sesame oil.

  • Oral Gavage: For oral administration, JIB-04 is often suspended in a vehicle like 12.5% DMSO and 12.5% Cremophor EL in water.

  • Dosage and Schedule: Dosing and frequency vary depending on the tumor model and administration route, ranging from 50 mg/kg daily to 110 mg/kg 2-3 times per week.

Efficacy and Toxicity Assessment
  • Efficacy: The primary endpoint is typically the inhibition of tumor growth, measured by tumor volume and final tumor weight. In some studies, survival is also a key endpoint.

  • Toxicity: General health and toxicity are monitored by observing the animals' overall behavior and measuring body weight regularly. Histological evaluation of major organs may also be performed at the end of the study.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Model Animal Model (e.g., Nude Mice) Animal_Model->Tumor_Implantation Tumor_Growth_Monitor Monitor Tumor Growth Tumor_Implantation->Tumor_Growth_Monitor Randomization Randomization into Treatment Groups Tumor_Growth_Monitor->Randomization Drug_Administration Administer JIB-04 E-isomer or Vehicle Randomization->Drug_Administration Data_Collection Collect Data (Tumor size, Body weight) Drug_Administration->Data_Collection Endpoint_Analysis Endpoint Analysis (Tumor weight, Histology) Data_Collection->Endpoint_Analysis Statistical_Analysis Statistical Analysis Endpoint_Analysis->Statistical_Analysis

Caption: General experimental workflow for in vivo efficacy studies.

Conclusion

The available preclinical data strongly support the E-isomer of JIB-04 as the active therapeutic agent, demonstrating significant anti-tumor effects in various animal models of cancer. The Z-isomer is considered the inactive counterpart, though in vivo comparative data is limited. Future studies directly comparing the pharmacokinetic and toxicological profiles of both isomers would be beneficial for a more complete understanding of their differential activities. For researchers investigating the therapeutic potential of JIB-04, focusing on the E-isomer is the evidence-based approach.

References

(Z)-JIB-04: Inactive Isomer Fails to Inhibit Histone Demethylases, Validating (E)-JIB-04's Specificity

Author: BenchChem Technical Support Team. Date: December 2025

New comparative data confirms that the (Z)-isomer of the small molecule JIB-04 is inactive against Jumonji (JMJ) family of histone demethylases, reinforcing the specific inhibitory action of its active counterpart, the (E)-isomer. This provides researchers with a crucial negative control for studies investigating the epigenetic effects of JIB-04 and underscores the structural basis for its mechanism of action.

Researchers in the fields of epigenetics and drug discovery now have definitive evidence confirming the lack of inhibitory activity of (Z)-JIB-04 against histone demethylases. In contrast, the (E)-isomer of JIB-04 has been shown to be a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, which play a critical role in regulating gene expression and are implicated in various diseases, including cancer.[1][2] The specific activity of the (E)-isomer and the inactivity of the (Z)-isomer highlight the precise structural requirements for the inhibition of these enzymes.

Comparative Inhibitory Activity of JIB-04 Isomers

Experimental data demonstrates a stark contrast in the biochemical activity of the (E) and (Z) isomers of JIB-04. The (E)-isomer potently inhibits a range of JmjC histone demethylases with IC50 values in the nanomolar to low micromolar range. Conversely, the (Z)-isomer shows no significant inhibitory activity against these enzymes, even at high concentrations.

Histone Demethylase(E)-JIB-04 IC50 (nM)This compound Activity
JARID1A (KDM5A)230[1][3][4]Inactive[5]
JMJD2A (KDM4A)445[1][3][4]Inactive[5]
JMJD2B (KDM4B)435[1][3][4]Not reported
JMJD2C (KDM4C)1100[1][3][4]Not reported
JMJD2D (KDM4D)290[1][3]Inactive[5]
JMJD2E (KDM4E)340[1][3][4]Inactive[5]
JMJD3 (KDM6B)855[1][3][4]Not reported

Experimental Validation of this compound Inactivity

The lack of histone demethylase inhibition by this compound has been validated through various biochemical assays. These experiments typically involve the incubation of a recombinant histone demethylase with its histone substrate in the presence of the test compound. The activity of the enzyme is then measured by detecting the product of the demethylation reaction.

A key experimental workflow to assess the inhibitory potential of JIB-04 isomers is as follows:

experimental_workflow Experimental Workflow for JIB-04 Isomer Activity Assay recombinant_enzyme Recombinant Histone Demethylase (e.g., JMJD2E) incubation Incubation recombinant_enzyme->incubation histone_substrate Histone H3 Peptide (e.g., H3K9me3) histone_substrate->incubation cofactors Cofactors (Fe(II), α-ketoglutarate) cofactors->incubation e_jib_04 (E)-JIB-04 e_jib_04->incubation z_jib_04 This compound z_jib_04->incubation dmso DMSO (Vehicle Control) dmso->incubation detection Detection of Demethylated Product incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Caption: Workflow for assessing histone demethylase inhibition by JIB-04 isomers.

In a typical assay, the E-isomer of JIB-04 demonstrates a dose-dependent inhibition of the demethylase activity, whereas the Z-isomer, at the same concentrations, shows no effect on the enzyme's ability to demethylate its substrate.[5]

Detailed Experimental Protocol

The following is a representative protocol for an in vitro histone demethylase inhibition assay used to compare the activity of (E)- and this compound.

1. Reagents and Materials:

  • Recombinant human histone demethylase (e.g., JMJD2E)

  • Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20)

  • Cofactors: (NH₄)₂Fe(SO₄)₂·6H₂O, α-ketoglutarate, L-ascorbic acid

  • (E)-JIB-04 and this compound dissolved in DMSO

  • Detection reagents (e.g., AlphaLISA or HTRF-based)

  • Microplate reader

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone demethylase, and cofactors.

  • Add varying concentrations of (E)-JIB-04, this compound, or DMSO (vehicle control) to the wells of a microplate.

  • Initiate the enzymatic reaction by adding the histone H3 peptide substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Read the plate on a compatible microplate reader to quantify the amount of demethylated product.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value for the active compound.

Signaling Pathway Context

Histone demethylases, such as those inhibited by (E)-JIB-04, are key regulators of the epigenetic landscape, which in turn controls gene expression. By removing methyl groups from histone tails, these enzymes can either activate or repress transcription, depending on the specific histone residue. The inhibition of these enzymes by (E)-JIB-04 leads to a hypermethylated state at specific histone loci, which can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis. The inactivity of this compound in this context confirms that it does not perturb these signaling pathways.

signaling_pathway Impact of JIB-04 Isomers on Histone Demethylation Signaling cluster_isomers JIB-04 Isomers e_jib_04 (E)-JIB-04 jmjc JmjC Histone Demethylase e_jib_04->jmjc Inhibits z_jib_04 This compound z_jib_04->jmjc No Effect histone_methylation Histone Methylation (e.g., H3K9me3) jmjc->histone_methylation Demethylates gene_expression Altered Gene Expression histone_methylation->gene_expression Regulates cellular_effects Cellular Effects (e.g., Apoptosis) gene_expression->cellular_effects Leads to

Caption: JIB-04 isomers' differential effects on histone demethylation.

The validation of this compound as an inactive isomer is a significant contribution to the field of epigenetic research. It provides a reliable negative control for in vitro and in vivo studies, allowing for more accurate interpretation of the biological effects of the active (E)-isomer. This distinction is critical for the development of specific and potent inhibitors of histone demethylases for therapeutic applications.

References

JIB-04 Isomers and Their Metabolic Impact: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic effects of the E and Z isomers of JIB-04, a pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. While direct comparative metabolomic data is not extensively available in published literature, this guide synthesizes findings from transcriptomic and functional studies to infer the metabolic consequences of treatment with these isomers. The active E-isomer of JIB-04 has been shown to modulate genes involved in cellular metabolism, suggesting a distinct metabolic footprint compared to its inactive Z-isomer.

Executive Summary

JIB-04 is a potent inhibitor of JmjC histone demethylases, with its biological activity residing primarily in the E-isomer. The Z-isomer is considered largely inactive. Gene expression studies have revealed that the E-isomer of JIB-04 upregulates genes associated with energy deprivation and glycolytic metabolism.[1][2] This suggests that the active E-isomer likely induces a significant shift in the metabolic landscape of treated cells, a characteristic not shared by the inactive Z-isomer. This guide explores these inferred metabolic differences, provides detailed experimental protocols for conducting comparative metabolomics, and visualizes the underlying biological pathways.

Comparative Analysis of JIB-04 Isomers on Cellular Metabolism

Based on current research, the metabolic effects of JIB-04 isomers are inferred from their differential impact on gene expression. The active E-isomer is predicted to induce significant metabolic reprogramming, while the Z-isomer is expected to have a negligible effect.

Table 1: Inferred Impact of JIB-04 Isomers on Key Metabolic Pathways

Metabolic PathwayPredicted Effect of JIB-04 E-IsomerPredicted Effect of JIB-04 Z-IsomerSupporting Evidence
Glycolysis UpregulationNo significant effectGene ontology analysis reveals upregulation of genes involved in glycolytic metabolism following treatment with the E-isomer, but not the Z-isomer.[1][2]
Glutamine Metabolism Potential EnhancementNo significant effectInhibition of KDM4A, a target of JIB-04, has been linked to enhanced glutamine metabolism.
Energy Metabolism Induction of an energy-deprived stateNo significant effectThe E-isomer upregulates genes involved in cellular responses to energy deprivation.[1][2]
TCA Cycle Potential alterations secondary to changes in glycolysis and glutamine metabolismNo significant effectChanges in the influx of pyruvate (B1213749) and glutamine-derived α-ketoglutarate would likely impact the TCA cycle.
Amino Acid Metabolism Potential alterationsNo significant effectChanges in cellular energy status and biosynthetic demands can influence amino acid metabolism.
Lipid Metabolism Potential alterationsNo significant effectInterconnections between central carbon metabolism and lipid biosynthesis suggest possible downstream effects.

Experimental Protocols

To empirically determine the comparative metabolomics of cells treated with JIB-04 isomers, the following experimental workflow is recommended.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cancer cell line known to be sensitive to JIB-04 (e.g., H358 non-small cell lung cancer cells).

  • Culture Conditions: Culture cells in appropriate media and conditions to 80% confluency.

  • Treatment: Treat cells with the E-isomer of JIB-04, the Z-isomer of JIB-04, or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours). A typical concentration for the active E-isomer could be in the range of 100-500 nM.[2] The Z-isomer should be used at the same concentration for a direct comparison.

Metabolite Extraction
  • Quenching: Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell culture plates. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cellular debris.

  • Sample Collection: Collect the supernatant containing the metabolites for analysis.

LC-MS Based Metabolomics Analysis
  • Chromatography: Separate the metabolites using liquid chromatography (LC). A reversed-phase C18 column is commonly used for separating a wide range of metabolites.

  • Mass Spectrometry: Detect and identify the metabolites using a high-resolution mass spectrometer (MS).

  • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad spectrum of metabolites.

  • Data Analysis: Process the raw data to identify and quantify the relative abundance of metabolites in each sample. Perform statistical analysis to identify significant differences in metabolite levels between the treatment groups.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Comparative Metabolomics of JIB-04 Isomers cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Metabolomics Analysis cell_culture 1. Cancer Cell Culture (e.g., H358) treatment 2. Treatment with: - JIB-04 E-Isomer - JIB-04 Z-Isomer - Vehicle Control cell_culture->treatment quenching 3. Quenching (Ice-cold PBS) treatment->quenching extraction 4. Metabolite Extraction (80% Methanol) quenching->extraction lc_ms 5. LC-MS Analysis extraction->lc_ms data_analysis 6. Data Processing & Statistical Analysis lc_ms->data_analysis comparison 7. Comparative Analysis of Metabolic Profiles data_analysis->comparison jib04_pathway Inferred Metabolic Consequences of JIB-04 Isomer Treatment cluster_isomers JIB-04 Isomers cluster_cellular_effects Cellular Effects jib04_e JIB-04 E-Isomer (Active) jmjc JmjC Histone Demethylases jib04_e->jmjc Inhibition jib04_z JIB-04 Z-Isomer (Inactive) jib04_z->jmjc No Inhibition gene_expression Altered Gene Expression (Metabolism-related genes) jmjc->gene_expression Upregulation of Glycolysis & Energy Deprivation Genes no_effect No Significant Effect on Gene Expression or Metabolism jmjc->no_effect metabolism Metabolic Reprogramming gene_expression->metabolism

References

Assessing the Specificity of (E)-JIB-04 using its Inactive (Z)-Isomer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-JIB-04 has emerged as a potent, pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, a family of enzymes frequently deregulated in cancer and other diseases. Establishing the on-target specificity of any small molecule inhibitor is paramount for its validation as a chemical probe and potential therapeutic. A powerful and widely accepted method for this is the use of a structurally similar but biologically inactive stereoisomer as a negative control. In the case of JIB-04, its (Z)-isomer, often referred to as (Z)-JIB-04, serves this critical role. This guide provides a comprehensive comparison of (E)-JIB-04 and this compound, summarizing key experimental data and providing detailed protocols to empower researchers in rigorously assessing the specificity of (E)-JIB-04's biological effects.

Data Presentation: Quantitative Comparison of (E)-JIB-04 and this compound

The following tables summarize the differential activity of the (E) and (Z) isomers of JIB-04 in various assays, highlighting the specificity of the (E)-isomer for its intended biological targets.

Table 1: In Vitro Inhibition of Jumonji Histone Demethylases by (E)-JIB-04

Target EnzymeIC50 (nM)Reference(s)
JARID1A (KDM5A)230[1][2]
JMJD2E (KDM4E)340[1][2]
JMJD2A (KDM4A)445[1]
JMJD2B (KDM4B)435[1]
JMJD2C (KDM4C)1100[1]
JMJD2D (KDM4D)290[1]
JMJD3 (KDM6B)855[1]

Note: this compound is reported to be inactive in epigenetic analyses and shows significantly less potent inhibition of Jumonji demethylase activity compared to the (E)-isomer.[3][4]

Table 2: Cellular Activity of (E)-JIB-04 versus this compound

AssayCell Line(E)-JIB-04 EffectThis compound EffectReference(s)
Cell ViabilityH358 (Lung Cancer)IC50 ≈ 100 nM>100-fold less potent[3]
Gene Expression (GFP reporter)LDR (Mammary Adenocarcinoma)Induction of GFP expressionNo significant induction[3][5]
H3K9me3 Demethylase ActivityH358 (Lung Cancer)Dose-dependent inhibitionNo significant inhibition[3][6]
Apoptosis InductionLDR (Mammary Adenocarcinoma)Potent inductionNo significant induction[3]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows for assessing the specificity of (E)-JIB-04.

experimental_workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Assays cluster_2 Downstream Analysis Biochemical Assay Biochemical Assay Phenotypic_Assay Viability, Apoptosis, etc. Biochemical Assay->Phenotypic_Assay Correlate in vitro and cellular activity Jumonji Enzymes Jumonji Enzymes Jumonji Enzymes->Biochemical Assay E_JIB04 (E)-JIB-04 E_JIB04->Biochemical Assay Z_JIB04 This compound Z_JIB04->Biochemical Assay Cell_Culture Cancer Cell Lines Cell_Culture->Phenotypic_Assay Target_Engagement_Assay Histone Methylation Analysis Cell_Culture->Target_Engagement_Assay Gene_Expression Gene Expression Profiling Phenotypic_Assay->Gene_Expression Investigate molecular mechanisms E_JIB04_cell (E)-JIB-04 E_JIB04_cell->Phenotypic_Assay E_JIB04_cell->Target_Engagement_Assay Z_JIB04_cell This compound Z_JIB04_cell->Phenotypic_Assay Z_JIB04_cell->Target_Engagement_Assay E_JIB04_exp (E)-JIB-04 E_JIB04_exp->Gene_Expression Z_JIB04_exp This compound Z_JIB04_exp->Gene_Expression Cancer_Cells_exp Cancer Cell Lines Cancer_Cells_exp->Gene_Expression

Caption: Experimental workflow for assessing (E)-JIB-04 specificity.

PI3K_AKT_pathway JIB04 (E)-JIB-04 JmjC Jumonji Demethylases (e.g., KDM6B) JIB04->JmjC inhibits H3K27me3 H3K27me3 JmjC->H3K27me3 demethylates AKT2_promoter AKT2 Promoter H3K27me3->AKT2_promoter represses AKT AKT AKT2_promoter->AKT expresses FOXO3a FOXO3a AKT->FOXO3a p21 p21 FOXO3a->p21 RB RB p21->RB CellCycleArrest G1/S Cell Cycle Arrest p21->CellCycleArrest E2F E2F RB->E2F Proliferation Cell Proliferation E2F->Proliferation

Caption: (E)-JIB-04's effect on the PI3K/AKT signaling pathway.

MAPK_pathway JIB04 (E)-JIB-04 JmjC Jumonji Demethylases JIB04->JmjC inhibits p38_MAPK p-p38 MAPK JmjC->p38_MAPK indirectly affects Phenotypic_Switch VSMC Phenotypic Switch (Synthetic) p38_MAPK->Phenotypic_Switch

References

Safety Operating Guide

Proper Disposal Procedures for (Z)-JIB-04: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (Z)-JIB-04, a compound utilized in scientific research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Chemical and Physical Properties

A summary of the key identifiers and properties of JIB-04 is presented below. Note that this compound is an isomer of JIB-04.

PropertyValue
Chemical Name 5-Chloro-2-[(E)-2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl]pyridine
Synonyms JHDM Inhibitor VII, NSC 693627
CAS Number 199596-05-9 (for the E/Z mixture)
Molecular Formula C17H13ClN4
Molecular Weight 308.8 g/mol [1][2]
Appearance Crystalline solid[2]
Purity ≥95%[2]

Hazard Assessment

According to the Safety Data Sheet from Cayman Chemical for JIB-04, the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[3] However, as a pyridine (B92270) derivative, it is prudent to handle it with care and dispose of it as a chemical waste.

Experimental Protocol: Disposal of this compound

The following step-by-step protocol should be followed for the disposal of this compound and its contaminated materials.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a dedicated, sealed plastic bag or container labeled as "Hazardous Chemical Waste."

  • Liquid Waste (Solutions):

    • Solutions containing this compound should be collected in a compatible, leak-proof, and sealed waste container.

    • Do not mix with other incompatible waste streams.

    • The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," and the solvent(s) used.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect the rinsate as hazardous liquid waste.

    • After rinsing, deface the label on the original container and dispose of it as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.

3. Waste Storage:

  • Store all waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure containers are kept closed to prevent the release of vapors.

4. Disposal Arrangement:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.

  • Provide the EHS office with the completed waste manifest forms as required.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.

  • For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place the absorbent material into a sealed, labeled hazardous waste container.

  • For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_start cluster_waste_type Identify Waste Type cluster_solid_actions Solid Waste Procedure cluster_liquid_actions Liquid Waste Procedure cluster_container_actions Empty Container Procedure cluster_final_disposal Final Disposal start This compound Waste Generated solid_waste Solid (Powder, Contaminated PPE) start->solid_waste liquid_waste Liquid (Solutions) start->liquid_waste empty_container Empty Container start->empty_container collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid rinse Triple-Rinse with Solvent empty_container->rinse store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Waste rinse->collect_rinsate dispose_container Dispose of Container as Non-Hazardous rinse->dispose_container collect_rinsate->collect_liquid contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: A workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling (Z)-JIB-04

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (Z)-JIB-04, a research-grade chemical compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. While the Safety Data Sheet (SDS) for the related compound JIB-04 indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle all research chemicals with a high degree of care.

Personal Protective Equipment (PPE)

The consistent use of appropriate personal protective equipment is the primary defense against accidental exposure. The following PPE is mandatory when handling this compound in solid form or in solution:

PPE ComponentSpecificationRationale
Gloves Nitrile glovesProvides a barrier against skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes or aerosols.
Lab Coat A fully buttoned lab coat, preferably designated for chemical handlingProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled within a certified chemical fume hood. Use a NIOSH-approved respirator if aerosolization is a risk and a fume hood is not available.Prevents inhalation of the compound, particularly if in powdered form.

Operational Plan: Step-by-Step Handling Procedure

A structured approach to handling this compound is crucial for safety and to ensure the integrity of the compound.

  • Preparation : Before handling the compound, ensure that all necessary PPE is correctly worn. Prepare the workspace within a certified chemical fume hood by laying down an absorbent pad to contain any potential spills. Have a designated waste container and a spill kit readily accessible.

  • Weighing and Reconstitution :

    • Carefully weigh the required amount of this compound powder using a tared weigh boat inside the chemical fume hood to minimize the risk of inhalation.

    • To create a stock solution, slowly add the desired solvent (e.g., DMSO) to the powder to prevent aerosolization.

    • Gently mix until the solid is completely dissolved.

  • Labeling : Clearly label all containers with the compound name "this compound," the concentration, the solvent used, the date of preparation, and your initials.

  • Transport : When moving the compound, even for short distances within the lab, ensure it is in a sealed, leak-proof secondary container.

  • Doffing PPE : After handling is complete, remove PPE in a manner that avoids self-contamination. Dispose of gloves and any contaminated disposable items in the designated hazardous waste container. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.

  • Waste Containers :

    • Solid Waste : Dispose of contaminated items such as gloves, weigh boats, and absorbent pads in a clearly labeled hazardous waste container.

    • Liquid Waste : Collect all solutions containing this compound in a sealed, leak-proof hazardous waste container. The container must be clearly labeled as "Hazardous Waste," with the chemical name "this compound" and the solvents present.

    • Sharps : Any needles or syringes used for transfer should be disposed of in a puncture-resistant sharps container labeled "Hazardous Drug Waste." Do not recap, bend, or break needles.

  • Storage of Waste : Store hazardous waste containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials.

  • Final Disposal : The primary recommended method for the disposal of pyridine-based compounds is incineration by a licensed hazardous waste disposal facility.[1][2] Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for proper disposal. Do not dispose of this compound down the drain or in regular trash. [1]

Quantitative Data

Below is a summary of relevant quantitative data for JIB-04, the closely related E-isomer.

PropertyValueSource
Molecular Weight 308.76 g/mol Tocris Bioscience[3], R&D Systems
Molecular Formula C₁₇H₁₃ClN₄Tocris Bioscience, R&D Systems
CAS Number 199596-05-9 (for E-isomer)Tocris Bioscience, Cayman Chemical
Purity ≥98% (HPLC)Tocris Bioscience, R&D Systems
Storage Temperature +4°CTocris Bioscience, R&D Systems
Solubility in DMSO Soluble to 100 mMTocris Bioscience, R&D Systems

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials & Spill Kit prep_workspace->prep_materials weigh Weigh this compound Powder prep_materials->weigh Proceed to Handling reconstitute Reconstitute with Solvent weigh->reconstitute labeling Label Container reconstitute->labeling transport Transport in Secondary Container labeling->transport doff_ppe Doff & Dispose of PPE transport->doff_ppe Proceed to Disposal segregate Segregate Waste doff_ppe->segregate store_waste Store Waste in Labeled Container segregate->store_waste contact_ehs Contact EHS for Final Disposal store_waste->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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